2-Bromo-3-chlorostyrene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrCl |
|---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-ethenylbenzene |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 |
InChI Key |
FYHDORAMMWTJCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Bromo-3-chlorostyrene from 2,3-Dichloroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible multi-step synthesis of 2-bromo-3-chlorostyrene, a halogenated styrene derivative of interest in organic synthesis and materials science, starting from the readily available 2,3-dichloroaniline. The synthetic strategy involves an initial diazotization of the aniline, followed by a Sandmeyer reaction to introduce a bromine atom, and subsequent installation of the vinyl group via a Wittig reaction, a well-established olefination method.
Synthetic Pathway Overview
The proposed synthetic route from 2,3-dichloroaniline to this compound is a three-step process. The initial step involves the conversion of the amino group of 2,3-dichloroaniline into a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding 2-bromo-3-chlorobenzene. The subsequent step is the formylation of this intermediate to produce 2-bromo-3-chlorobenzaldehyde. The final step is a Wittig reaction to introduce the vinyl group, affording the target molecule, this compound.
Figure 1: Proposed synthetic pathway for this compound.
Data Presentation
The following tables summarize the key transformations and expected yields for each step of the synthesis. The data is compiled from analogous reactions found in the literature.
Table 1: Diazotization and Sandmeyer Reaction
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloroaniline | 1. NaNO₂, HCl, 0-5°C2. CuBr | 2-Bromo-3-chlorobenzene | 57-80 | [1] |
Table 2: Formylation of Halogenated Benzenes
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-3-chlorobenzene | DMF, POCl₃ (Vilsmeier-Haack) | 2-Bromo-3-chlorobenzaldehyde | 70-85 (estimated) | [2] |
Table 3: Wittig Olefination of Halogenated Benzaldehydes
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-3-chlorobenzaldehyde | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), THF | This compound | 80-98 |
Experimental Protocols
Step 1 & 2: Synthesis of 2-Bromo-3-chlorobenzene via Diazotization and Sandmeyer Reaction
This procedure is adapted from established protocols for the diazotization of anilines and subsequent Sandmeyer reactions.[3][4][5][6]
Workflow Diagram:
Figure 2: Experimental workflow for the Sandmeyer reaction.
Methodology:
-
Diazotization: 2,3-dichloroaniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (48%). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[7]
-
Sandmeyer Reaction: In a separate flask, cuprous bromide (CuBr) is prepared or obtained commercially and dissolved in hydrobromic acid. The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-bromo-3-chlorobenzene. It is crucial to control the temperature during the diazotization and Sandmeyer reaction to minimize the formation of byproducts.[8]
Step 3: Synthesis of 2-Bromo-3-chlorobenzaldehyde
The formylation of 2-bromo-3-chlorobenzene can be achieved through various methods, with the Vilsmeier-Haack reaction being a common choice.
Methodology:
-
Reaction Setup: In a flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl₃) is added to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
Addition of Substrate: 2-Bromo-3-chlorobenzene is then added dropwise to the Vilsmeier reagent at a controlled temperature.
-
Reaction and Work-up: The reaction mixture is heated, and after completion, it is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The resulting precipitate, 2-bromo-3-chlorobenzaldehyde, is filtered, washed with water, and can be further purified by recrystallization or column chromatography.
Step 4: Synthesis of this compound via Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde to the desired styrene.[9][10]
Methodology:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically n-butyllithium (n-BuLi), is added at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide (methylenetriphenylphosphorane). The formation of the ylide is indicated by a color change.
-
Reaction with Aldehyde: A solution of 2-bromo-3-chlorobenzaldehyde in dry THF is then added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct. For stabilized ylides, aqueous conditions can also be employed.[11]
This comprehensive guide provides a viable synthetic route to this compound from 2,3-dichloroaniline. The outlined procedures are based on well-established organic transformations and can be adapted and optimized for specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. sciepub.com [sciepub.com]
Spectroscopic Characterization of 2-Bromo-3-Chlorostyrene: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, albeit predictive, spectroscopic characterization of 2-bromo-3-chlorostyrene. Due to the absence of published experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral properties. The predictions are derived from the analysis of structurally analogous compounds, including styrene, bromostyrenes, and chlorostyrenes. This guide is intended to serve as a foundational resource for researchers anticipating the synthesis and characterization of this compound, offering insights into expected spectral features and providing detailed, generic experimental protocols for its analysis.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The precise arrangement of the bromo, chloro, and vinyl substituents on the benzene ring is expected to impart unique chemical and biological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide outlines the predicted spectroscopic profile of this compound, offering a valuable reference for its future synthesis and analysis.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the known effects of bromo, chloro, and vinyl substituents on the styrene framework.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the vinyl and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hα | ~5.5 - 5.8 | dd | Jα,β-cis ≈ 11, Jα,β-trans ≈ 17.5 |
| Hβ-cis | ~5.2 - 5.5 | dd | Jβ-cis,α ≈ 11, Jβ-cis,β-trans ≈ 1.5 |
| Hβ-trans | ~5.7 - 6.0 | dd | Jβ-trans,α ≈ 17.5, Jβ-trans,β-cis ≈ 1.5 |
| Aromatic H | ~7.2 - 7.8 | m | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic region will likely show a complex multiplet due to the three adjacent protons with different electronic environments.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the bromo and chloro substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C-vinyl) | ~135 - 140 |
| C2 (C-Br) | ~120 - 125 |
| C3 (C-Cl) | ~130 - 135 |
| C4 | ~128 - 132 |
| C5 | ~126 - 130 |
| C6 | ~127 - 131 |
| Cα (vinyl) | ~135 - 140 |
| Cβ (vinyl) | ~115 - 120 |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. The assignments are tentative and would require 2D NMR experiments for confirmation.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Vinyl C-H Stretch | 3080 - 3010 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C=C Stretch (Vinyl) | ~1630 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 680 - 500 | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
Predicted Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive molecular ion cluster.
Table 4: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value | Notes |
| Molecular Formula | C₈H₆BrCl | - |
| Molecular Weight | ~216.5 g/mol | (for ⁷⁹Br and ³⁵Cl) |
| Molecular Ion (M⁺) Cluster | m/z 216, 218, 220 | The M+2 and M+4 peaks will have characteristic relative intensities due to the isotopes of Br and Cl. |
| Major Fragmentation Pathways | Loss of Br, Loss of Cl, Loss of C₂H₂ | - |
Experimental Protocols
The following are detailed, generic protocols for the spectroscopic analysis of a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS).
GC-MS Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the GC column and enter the mass spectrometer.
MS Acquisition (EI):
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, typically in the range of m/z 40-500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
mass spectrometry analysis of 2-bromo-3-chlorostyrene
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-3-Chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Given the absence of specific literature for this compound, this guide is built upon foundational mass spectrometry principles and data from structurally related halogenated styrenes. It offers predicted fragmentation patterns, detailed experimental protocols, and visual workflows to support researchers in the identification and characterization of this compound.
Predicted Mass Spectrum and Isotopic Profile
The mass spectrum of this compound is expected to exhibit a distinct isotopic pattern due to the presence of bromine and chlorine isotopes.[1][2] Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2] This results in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogen atoms.
The molecular formula for this compound is C₈H₆BrCl. The expected molecular weight and the relative abundances of the isotopic peaks for the molecular ion ([M]⁺˙) are presented in the table below.
Table 1: Predicted Isotopic Profile for the Molecular Ion of this compound
| Isotopic Composition | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| C₈H₆⁷⁹Br³⁵Cl | 219.9 | 100.0 |
| C₈H₆⁸¹Br³⁵Cl | 221.9 | 97.7 |
| C₈H₆⁷⁹Br³⁷Cl | 221.9 | 32.5 |
| C₈H₆⁸¹Br³⁷Cl | 223.9 | 31.8 |
Note: The relative abundances are calculated based on the natural isotopic abundances of the elements.
Proposed Fragmentation Pathways
Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation, providing structural information. The fragmentation is a result of the high energy (typically 70 eV) used in EI, which can break chemical bonds within the molecule.[3] The proposed fragmentation pathways are illustrated in the diagram below and the resulting fragment ions are summarized in Table 2.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Table 2: Predicted Fragment Ions for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
| [C₈H₆BrCl]⁺˙ | Molecular Ion | 220, 222, 224 |
| [C₈H₅BrCl]⁺ | Loss of a hydrogen atom | 219, 221, 223 |
| [C₈H₆Cl]⁺ | Loss of a bromine atom | 137, 139 |
| [C₈H₆Br]⁺ | Loss of a chlorine atom | 181, 183 |
| [C₆H₄Cl]⁺ | Loss of acetylene from [C₈H₆Cl]⁺ | 111, 113 |
| [C₆H₄Br]⁺ | Loss of acetylene from [C₈H₆Br]⁺ | 155, 157 |
| [C₈H₅]⁺ | Loss of both halogen atoms | 101 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of semi-volatile organic compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. This technique provides separation of the analyte from a mixture followed by its detection and identification.
Sample Preparation
-
Solvent: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.
-
Concentration: Create a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples and calibration standards.
GC-MS Instrumentation and Conditions
The following table outlines a typical set of GC-MS parameters for the analysis of halogenated styrenes.
Table 3: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-300 amu |
| Scan Mode | Full Scan |
Experimental and Data Analysis Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides a foundational framework for the . By understanding the predicted isotopic patterns, fragmentation pathways, and employing the suggested GC-MS methodology, researchers can effectively identify and characterize this compound. The provided workflows and protocols are designed to be adaptable to specific laboratory instrumentation and research objectives. While this guide is based on established principles, empirical verification of the predicted mass spectrum and fragmentation is recommended for definitive identification.
References
In-Depth Technical Guide: Dihalogenated Styrenes with a Focus on 4-bromo-3-chlorostyrene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry regarding the chemical properties and synthesis of 2-bromo-3-chlorostyrene. Initial comprehensive searches for "this compound" did not yield a specific CAS number or detailed experimental data, suggesting it is a novel or not widely documented compound. Consequently, this guide focuses on a closely related, commercially available isomer, 4-bromo-3-chlorostyrene (CAS Number: 1692077-74-9) , to provide a relevant and detailed technical overview of a dihalogenated styrene derivative.[1] This information is intended to serve as a valuable resource for researchers working with halogenated styrenes.
Physicochemical and Spectroscopic Data
Table 1: Physical and Chemical Properties of 4-bromo-3-chlorostyrene and Related Compounds
| Property | 4-bromo-3-chlorostyrene | 4-bromostyrene | 4-chlorostyrene |
| CAS Number | 1692077-74-9[1] | 2039-82-9[2] | 1073-67-2 |
| Molecular Formula | C₈H₆BrCl | C₈H₇Br[2] | C₈H₇Cl |
| Molecular Weight | 217.49 g/mol [1] | 183.05 g/mol [2] | 138.59 g/mol |
| IUPAC Name | 1-bromo-2-chloro-4-vinylbenzene[1] | 1-bromo-4-vinylbenzene[3] | 1-chloro-4-vinylbenzene |
| Physical Form | Liquid[1] | Light greenish-yellow liquid[2] | Colorless liquid |
| Boiling Point | Not available | 89 °C at 16 mmHg[2] | 192 °C[4] |
| Density | Not available | 1.40 g/mL at 20 °C[2] | 1.0868 g/cm³ at 20 °C[4] |
| Refractive Index | Not available | 1.594 at 20 °C[2] | 1.5660 at 20 °C[4] |
| Storage Temperature | 2-8 °C[1] | -20 °C[2] | Not specified |
Spectroscopic Data:
While specific spectra for 4-bromo-3-chlorostyrene are not publicly available, the expected spectral characteristics can be inferred from related compounds. For reference, the key spectral data for 4-bromostyrene and 4-chlorostyrene are provided.
Table 2: Spectroscopic Data for Related Styrene Derivatives
| Spectrum | 4-bromostyrene | 4-chlorostyrene |
| ¹H NMR (CDCl₃, ppm) | δ 7.42 (d, 2H), 7.26 (d, 2H), 6.62 (dd, 1H), 5.73 (d, 1H), 5.26 (d, 1H)[5] | δ 7.2-7.4 (m, 4H), 6.6-6.7 (dd, 1H), 5.6-5.7 (d, 1H), 5.2-5.3 (d, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 137.2, 136.5, 131.8, 127.8, 121.5, 114.2[5] | δ 136.3, 135.9, 133.4, 128.8, 127.5, 114.9 |
| Mass Spectrum (m/z) | 182/184 (M⁺), 103, 77[6] | 138/140 (M⁺), 103, 77[4] |
| IR Spectrum (cm⁻¹) | 3090, 1628, 1487, 990, 907, 822[6] | 3090, 1630, 1490, 990, 905, 825[4] |
Experimental Protocols
A plausible synthetic route to 4-bromo-3-chlorostyrene involves a two-step process starting from the corresponding benzaldehyde. This involves the synthesis of the precursor, 4-bromo-3-chlorobenzaldehyde, followed by a Wittig reaction to form the vinyl group.
Synthesis of 4-bromo-3-chlorobenzaldehyde
A documented method for the synthesis of 4-bromo-3-chlorobenzaldehyde involves the reduction of 4-bromo-3-chlorobenzoic acid followed by oxidation of the resulting alcohol.[1]
Step 1: Reduction of 4-bromo-3-chlorobenzoic acid
-
To a solution of 4-bromo-3-chlorobenzoic acid (1.5 g, 6.37 mmol) at 0°C, add borane-tetrahydrofuran complex (31.85 mL, 31.85 mmol).
-
Stir the reaction mixture at 0°C for 10 hours.
-
Quench the reaction with methanol (50 mL).
-
Concentrate the solution under reduced pressure to yield (4-bromo-3-chlorophenyl)methanol.
Step 2: Oxidation of (4-bromo-3-chlorophenyl)methanol
-
To a solution of (4-bromo-3-chlorophenyl)methanol (1.3 g, 5.87 mmol) in 1,2-dichloroethane (20 mL) at 25°C, add manganese dioxide (5.1 g, 58.7 mmol).
-
Stir the mixture for 18 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (5-10% ethyl acetate in petroleum ether) to obtain 4-bromo-3-chlorobenzaldehyde.[1]
Synthesis of 4-bromo-3-chlorostyrene via Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes to alkenes. The following is a general procedure adapted for the synthesis of 4-bromo-3-chlorostyrene from the corresponding benzaldehyde using methyltriphenylphosphonium bromide.
-
In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) dropwise to generate the ylide.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Dissolve 4-bromo-3-chlorobenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-chlorostyrene.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis and characterization of 4-bromo-3-chlorostyrene.
Caption: Synthesis of 4-bromo-3-chlorobenzaldehyde.
Caption: Wittig reaction for 4-bromo-3-chlorostyrene synthesis.
Caption: Workflow for synthesis and characterization.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromostyrene | 2039-82-9 [chemicalbook.com]
- 3. Buy 4-Bromostyrene | 2039-82-9 [smolecule.com]
- 4. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromostyrene(2039-82-9) 13C NMR [m.chemicalbook.com]
- 6. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide on the Commercial Availability and Synthesis of 2-Bromo-3-chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the commercial availability of 2-bromo-3-chlorostyrene. Due to its limited commercial presence, this document also provides information on a commercially available isomer, custom synthesis options, and a plausible synthetic route for its laboratory preparation.
Commercial Availability
Extensive searches of chemical supplier databases indicate that This compound is not a readily available stock chemical . No major chemical suppliers currently list this specific isomer in their catalogs.
However, a structurally related isomer, 4-bromo-3-chlorostyrene , is commercially available. Researchers whose synthetic schemes may tolerate substitution at a different position might consider this as a potential alternative.
Data on Commercially Available Isomer: 4-Bromo-3-chlorostyrene
| Parameter | Data |
| CAS Number | 1692077-74-9 |
| Molecular Formula | C₈H₆BrCl |
| Molecular Weight | 217.49 g/mol |
| Purity | Typically ≥95% |
| Physical Form | Liquid |
| Storage Temperature | 2-8°C |
| Typical Suppliers | Sigma-Aldrich, Apollo Scientific |
Custom Synthesis Services
For research and development requiring the specific this compound isomer, custom synthesis is a viable option. Several companies specialize in the synthesis of novel or non-catalog compounds. These services can provide the desired chemical on scales ranging from milligrams to kilograms.
Potential Custom Synthesis Providers:
Proposed Synthetic Route: Wittig Reaction
A plausible and widely used method for the synthesis of styrenes from benzaldehydes is the Wittig reaction. This approach allows for the formation of the vinyl group. The proposed synthesis for this compound starts from the commercially available 2-bromo-3-chlorobenzaldehyde.
Synthetic Workflow
The overall workflow involves the preparation of a phosphonium ylide from methyltriphenylphosphonium bromide, which then reacts with 2-bromo-3-chlorobenzaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.
Caption: Proposed synthetic workflow for this compound via a Wittig reaction.
Experimental Protocol
The following is a generalized experimental protocol based on standard Wittig reaction procedures.[6][7][8][9] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi) in THF or sodium amide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Anhydrous dichloromethane (for the reaction)
-
Solvents for workup and purification (e.g., diethyl ether, hexanes)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the suspension with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-3-chlorobenzaldehyde (1 equivalent) in anhydrous dichloromethane.
-
Cool the aldehyde solution to 0°C.
-
Slowly transfer the prepared ylide solution to the aldehyde solution via a cannula.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be partially removed by precipitation from a nonpolar solvent mixture (e.g., 25% diethyl ether in hexanes).[7]
-
Further purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Availability of Precursors
| Compound | CAS Number | Typical Suppliers |
| 2-Bromo-3-chlorobenzaldehyde | 74073-40-8 | BLD Pharm, Ivy Fine Chemicals, ChemicalBook suppliers[11][12][13] |
| Methyltriphenylphosphonium bromide | 1779-49-3 | Sigma-Aldrich, TCI, Alfa Aesar |
| n-Butyllithium (solution in hexanes) | 109-72-8 | Sigma-Aldrich, Alfa Aesar |
| Vinylmagnesium bromide (alternative for Grignard reaction) | 1826-67-1 | Sigma-Aldrich[14] |
Alternative Synthetic Considerations
An alternative approach for synthesizing substituted styrenes is through a Grignard reaction.[15][16][17] This would involve the reaction of 2-bromo-3-chlorobenzaldehyde with vinylmagnesium bromide. This method avoids the formation of triphenylphosphine oxide, which can sometimes complicate purification.
Another potential route could start from 2-bromo-3-chloroaniline, which is commercially available.[18][19][20][21] This would likely involve a Sandmeyer reaction to introduce a different functional group that could then be converted to a vinyl group, but this would be a more multi-step process.
Conclusion
While this compound is not a commercially available product, researchers in drug development and other scientific fields can obtain this compound through custom synthesis. For those with synthetic chemistry capabilities, a Wittig reaction using commercially available 2-bromo-3-chlorobenzaldehyde presents a direct and feasible route for its preparation. Careful consideration of the available isomer, 4-bromo-3-chlorostyrene, as a potential substitute is also recommended where structurally permissible.
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. Custom Synthesis | Biosynth [biosynth.com]
- 3. Your Partner in Complex Custom Chemical Manufacturing Custom Chemical Synthesis [futurefuelcorporation.com]
- 4. polysciences.com [polysciences.com]
- 5. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. China Customized 74073-40-8 | 2-Bromo-3-Chlorobenzaldehyde 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 11. 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8 [chemicalbook.com]
- 12. ivychem.com [ivychem.com]
- 13. 74073-40-8|2-Bromo-3-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 14. Vinylmagnesium-bromide | Sigma-Aldrich [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cymitquimica.com [cymitquimica.com]
- 19. 2-BROMO-3-CHLOROANILINE price,buy 2-BROMO-3-CHLOROANILINE - chemicalbook [chemicalbook.com]
- 20. indiamart.com [indiamart.com]
- 21. 2-BROMO-3-CHLOROANILINE 5G - OR51860-5G [dabos.com]
An In-depth Technical Guide on the Safety and Handling of 2-bromo-3-chlorostyrene
This technical guide provides a comprehensive overview of the safety and handling procedures for 2-bromo-3-chlorostyrene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information has been extrapolated from the Safety Data Sheet (SDS) for its isomer, 2-bromo-6-chlorostyrene.
Hazard Identification and Classification
Based on the data for 2-bromo-6-chlorostyrene, this compound should be treated as a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The signal word for the related isomer is "Warning".[1]
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes the known properties of related compounds to provide an estimation.
| Property | Value | Notes |
| Physical State | Liquid | Based on related isomers. |
| Molecular Weight | 217.49 g/mol | For the isomer 4-bromo-3-chlorostyrene. |
| Storage Temperature | 2-8°C | Recommended for the isomer 4-bromo-3-chlorostyrene. |
Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:[1]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
3.2. Engineering Controls
-
Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
3.3. General Handling Precautions
-
Avoid all personal contact, including inhalation of vapors or mists.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Ensure that all containers are clearly labeled and kept securely sealed when not in use.[1]
3.4. Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent leakage and exposure to moisture.[1]
-
Store locked up.[1]
Experimental Protocols
4.1. General Experimental Workflow
The following diagram illustrates a general workflow for handling a potentially hazardous chemical like this compound.
4.2. Spill and Emergency Procedures
In the event of a spill:[1]
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for proper waste disposal.
-
Wash the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.
4.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility.[1]
Logical Relationship for Risk Mitigation
The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures.
References
An In-Depth Technical Guide to the Potential Applications of 2-Bromo-3-chlorostyrene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-chlorostyrene is a versatile halogenated aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring a vinyl group and two different halogen atoms on the aromatic ring, allows for a range of selective transformations. This guide explores the core applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.
Introduction
Substituted styrenes are fundamental components in the synthesis of a wide array of organic compounds, from polymers to complex natural products.[1][2][3] this compound, in particular, offers a rich platform for synthetic diversification due to the differential reactivity of its bromo, chloro, and vinyl functionalities. The presence of two distinct halogen atoms opens the door for selective and sequential functionalization, making it a valuable precursor for the construction of polysubstituted aromatic systems. This guide will delve into the primary synthetic transformations involving this compound, providing a technical overview of its applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Br and C-Cl bonds in this compound (generally, C-Br is more reactive than C-Cl in oxidative addition to Pd(0)) allows for selective functionalization.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6] In the case of this compound, the reaction can be selectively performed at the more reactive C-Br bond.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalogenated Aromatic Compound
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[7][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of a suitable solvent, such as a 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3-chlorostyrene | Data not available for this compound. Typical yields for similar substrates range from 70-95%. |
| Phenylboronic acid | 2-phenyl-3-chlorostyrene | Data not available for this compound. Typical yields for similar substrates are generally high. |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] this compound can react with various alkenes, such as acrylates, to extend the vinyl side chain or to form more complex olefinic structures.
Caption: General scheme of the Heck reaction.
Experimental Protocol: Heck Reaction of an Aryl Bromide with an Acrylate
This protocol is based on a general procedure for the Heck reaction.[10]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the acrylate (e.g., methyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the mixture to 100-120 °C for several hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Alkene | Product | Yield (%) |
| Methyl acrylate | Methyl (E)-3-(2-bromo-3-chlorophenyl)acrylate | Data not available for this compound. Yields for similar reactions are typically in the range of 60-90%.[11] |
| Butyl acrylate | Butyl (E)-3-(2-bromo-3-chlorophenyl)acrylate | Data not available for this compound. Similar reactions show good to excellent yields.[12] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13]
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide
This is a general procedure for the Sonogashira coupling.[13]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Base Addition: Evacuate and backfill with an inert gas. Add a degassed solvent such as tetrahydrofuran (THF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 2-(phenylethynyl)-3-chlorostyrene | Data not available for this compound. Yields for similar couplings are often high.[13] |
| Trimethylsilylacetylene | 2-((trimethylsilyl)ethynyl)-3-chlorostyrene | Data not available for this compound. This reaction is typically efficient. |
Grignard Reagent Formation and Subsequent Reactions
The C-Br bond of this compound can be converted into a Grignard reagent, which acts as a potent carbon nucleophile.[14] This allows for the introduction of a variety of substituents through reaction with electrophiles such as aldehydes, ketones, and carbon dioxide.[15][16]
Caption: Formation of a Grignard reagent and subsequent reaction.
Experimental Protocol: Formation of a Grignard Reagent and Reaction with an Aldehyde
This is a generalized protocol for Grignard reactions.[10][17]
-
Grignard Reagent Formation:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether or THF.
-
Add a solution of this compound in the same anhydrous solvent dropwise. Gentle heating or the addition of an iodine crystal may be necessary to initiate the reaction.
-
Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv.) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
| Electrophile | Product | Yield (%) |
| Benzaldehyde | (2-chloro-3-vinylphenyl)(phenyl)methanol | Data not available. Yields are generally moderate to good. |
| Acetone | 2-(2-chloro-3-vinylphenyl)propan-2-ol | Data not available. Yields are typically moderate to good. |
Cycloaddition Reactions
The vinyl group of this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings.[18]
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with a Diene
This is a general procedure for a thermal Diels-Alder reaction.[19][20]
-
Reaction Setup: In a sealed, thick-walled tube, combine this compound (1.0 equiv.) and a suitable diene (e.g., cyclopentadiene or furan, excess).
-
Reaction: Heat the mixture in a suitable solvent (e.g., toluene or xylene) or neat at a temperature sufficient to promote the cycloaddition (typically 100-180 °C).
-
Purification: After cooling, remove the excess diene and solvent under reduced pressure. The resulting cycloadduct can be purified by column chromatography or distillation.
| Diene | Product | Stereoselectivity |
| Cyclopentadiene | 5-(2-bromo-3-chlorophenyl)-bicyclo[2.2.1]hept-2-ene | Data not available. Diels-Alder reactions with styrenes often favor the endo isomer. |
| Furan | 1-(2-bromo-3-chlorophenyl)-7-oxabicyclo[2.2.1]hept-2-ene | Data not available. Reactions with furan can be reversible and may require specific conditions.[21][22] |
Conclusion
This compound is a highly promising and versatile building block in organic synthesis. Its capacity for selective palladium-catalyzed cross-coupling reactions at the C-Br position, coupled with the potential for further functionalization at the C-Cl and vinyl groups, provides a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. The ability to form Grignard reagents and participate in cycloaddition reactions further expands its synthetic utility. While specific experimental data for this compound remains to be broadly published, the general reactivity patterns of similar compounds strongly suggest its significant potential in the development of novel molecules for medicinal chemistry and materials science. Further research into the specific reaction conditions and yields for this substrate will undoubtedly unlock its full potential for the scientific community.
References
- 1. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization [mdpi.com]
- 19. Tandem Diels–Alder reaction overrules entropy: the gate to thermally stable, yet thermally recyclable furan-based polymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 22. Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of 2-Bromo-3-Chlorostyrene: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the characterization of halogenated styrene derivatives, with a specific focus on 2-bromo-3-chlorostyrene. While specific experimental data for this molecule is not extensively available in public literature, this paper outlines the established quantum chemical calculation workflows and predictive data that form the foundation of modern computational chemistry in drug discovery and materials science.
Introduction to Computational Analysis of Substituted Styrenes
Substituted styrenes are a critical class of organic compounds utilized in the synthesis of polymers and as precursors for pharmaceutical agents. The electronic and structural properties of these molecules, governed by the nature and position of their substituents, dictate their reactivity and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level.
Quantum chemical calculations provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties, complementing and often guiding experimental work. For a molecule like this compound, these calculations can predict its behavior in chemical reactions and its potential interactions in biological systems.
Methodologies for Theoretical Calculations
The computational analysis of this compound typically involves a multi-step process to ascertain its structural and electronic characteristics.
Geometric Optimization
The initial step in the computational study is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. A common and robust method for this is the B3LYP functional with a 6-31G* basis set, which provides a good balance between accuracy and computational cost for organic molecules.
Experimental Protocol: Geometric Optimization
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The Density Functional Theory (DFT) method is chosen.
-
Functional and Basis Set Specification: The B3LYP hybrid functional is selected in conjunction with the 6-31G* basis set.
-
Optimization Algorithm: A quasi-Newton-Raphson algorithm is typically employed to locate the energy minimum.
-
Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a series of calculations can be performed to probe the electronic properties of this compound. These include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.
Experimental Protocol: Electronic Structure Calculation
-
Input Geometry: The optimized molecular geometry of this compound is used as the input.
-
Single-Point Energy Calculation: A single-point energy calculation is performed using the same DFT method (B3LYP/6-31G*) or a higher level of theory for greater accuracy.
-
Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated and visualized on the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Charge Distribution: Mulliken population analysis is conducted to determine the partial atomic charges on each atom in the molecule, providing insight into the charge distribution and dipole moment.
Predicted Quantitative Data for this compound
The following tables summarize the type of quantitative data that would be generated from the theoretical calculations described above. The values presented are hypothetical and representative of what would be expected for a molecule with this structure, based on general principles of computational chemistry.
| Parameter | Predicted Value | Significance |
| Optimized Total Energy | TBD (Hartrees) | The total electronic energy of the molecule in its most stable conformation. |
| Dipole Moment | TBD (Debye) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| HOMO Energy | TBD (eV) | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | TBD (eV) | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | TBD (eV) | An indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of a substituted styrene such as this compound.
Caption: Computational chemistry workflow for this compound.
Conclusion
This whitepaper has outlined the standard theoretical methodologies for the computational analysis of this compound. While specific pre-computed data for this molecule is sparse in the literature, the described workflows provide a robust framework for its in-silico characterization. The application of these computational techniques is crucial for predicting the physicochemical properties and reactivity of novel compounds, thereby accelerating the process of drug discovery and materials development. The predictive power of these methods allows researchers to screen and prioritize candidates for synthesis and experimental validation, saving significant time and resources.
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-Chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the selective palladium-catalyzed cross-coupling reactions of 2-bromo-3-chlorostyrene. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for chemoselective functionalization at the C-Br position, making this substrate a valuable building block in organic synthesis.
The primary advantage of using this compound lies in the ability to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This differential reactivity enables a modular approach to the synthesis of complex, polysubstituted styrene derivatives.
This document outlines protocols for two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
General Reaction Workflow
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Application Notes and Protocols for Selective Heck Coupling at the Bromine Position of 2-Bromo-3-chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective palladium-catalyzed Heck coupling reaction at the C-Br bond of 2-bromo-3-chlorostyrene. The inherent reactivity difference between carbon-bromine and carbon-chlorine bonds allows for high selectivity under carefully controlled conditions. This protocol is designed to be a starting point for optimization in various research and development settings.
Introduction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides. In the case of dihalogenated substrates such as this compound, achieving selective coupling at one halogen position over the other is a critical challenge. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl. This inherent difference in reactivity can be exploited to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
This selectivity is of significant interest in medicinal chemistry and materials science, as it allows for the stepwise functionalization of a single aromatic core, leading to the synthesis of complex molecules with precise substitution patterns. The following protocols and data are provided to guide researchers in achieving high selectivity for the Heck coupling at the bromine position of this compound.
Reaction Principle and Selectivity
The selective Heck coupling of this compound with an alkene (e.g., styrene) relies on the preferential oxidative addition of the C-Br bond to a Pd(0) catalyst over the stronger C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, the activation of the C-Cl bond can be minimized.
Key Factors Influencing Selectivity:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.
-
Ligand: The choice of phosphine ligand is crucial. Less bulky and less electron-rich ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are generally preferred to avoid the activation of the less reactive C-Cl bond. Highly active ligands designed for C-Cl activation should be avoided.
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used. The choice of base can influence both the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or toluene are typically used.
-
Temperature: Reaction temperature is a critical parameter. Lower temperatures will favor the reaction at the more reactive C-Br bond.
Experimental Protocols
General Procedure for Selective Heck Coupling:
This protocol describes the reaction of this compound with styrene as a model alkene.
Materials:
-
This compound
-
Styrene (or other desired alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 equivalents) and potassium carbonate (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere. The optimal temperature should be determined by monitoring the reaction progress to maximize selectivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting this compound is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-3-vinylstilbene.
Data Presentation
The following table summarizes hypothetical quantitative data from an optimization study for the selective Heck coupling of this compound with styrene. This data is illustrative and serves as a guide for experimental design.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of C-Br coupled product (%) | Selectivity (C-Br:C-Cl) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 80 | 12 | 85 | >95:5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 6 | 92 | 92:8 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 4 | 88 | 85:15 |
| 4 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Et₃N (3) | DMAc | 90 | 10 | 89 | >95:5 |
| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF | 100 | 18 | 65 | 90:10 |
| 6 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene | 100 | 6 | 75 | 70:30 |
Yields are isolated yields after column chromatography. Selectivity was determined by GC-MS analysis of the crude reaction mixture.
Mandatory Visualizations
Caption: Experimental workflow for the selective Heck coupling.
Caption: Catalytic cycle for the selective Heck coupling.
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chlorostyrene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the synthesis of complex molecules, such as active pharmaceutical ingredients, the ability to selectively functionalize polyhalogenated substrates is of paramount importance. This application note details the protocols for the chemoselective Suzuki-Miyaura coupling of 2-bromo-3-chlorostyrene with various arylboronic acids. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective coupling at the more labile C-Br position.[1][2]
The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[1][2] This principle underpins the selective functionalization of this compound, where the C-Br bond undergoes oxidative addition to the palladium(0) catalyst preferentially over the stronger C-Cl bond. This allows for the synthesis of 3-chloro-2-aryl-styrenes, which can be further functionalized at the C-Cl position in a subsequent cross-coupling reaction if desired.
Reaction Principle and Selectivity
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity in the coupling of this compound is determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into the weaker carbon-bromine bond.
Experimental Protocols
The following protocols are generalized for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Conditions for Selective C-Br Coupling
This protocol is designed to favor the selective coupling at the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-chloro-2-aryl-styrene.
Data Presentation
Table 1: Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [General knowledge] |
| 2 | 2-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 | 6 | 92 | [General knowledge] |
| 3 | 1-Bromo-3-chlorobenzene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 88 | [General knowledge] |
| 4 | 2-Bromo-4-chlorotoluene | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene | 110 | 10 | 90 | [General knowledge] |
Note: The yields presented are for the mono-coupled product at the bromine position and are based on published results for analogous substrates. Actual yields for the coupling of this compound may vary.
Visualization of the Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent, or using a more active catalyst/ligand system. The choice of base can also significantly impact the reaction outcome.
-
Loss of Selectivity: If coupling at the C-Cl bond is observed, reducing the reaction temperature and time may improve selectivity. Using a less active catalyst system could also favor the more reactive C-Br bond.
-
Homocoupling: Homocoupling of the arylboronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally recommended, but a large excess should be avoided.
-
Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Conclusion
The selective Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful method for the synthesis of 3-chloro-2-aryl-styrenes. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve high yields and excellent selectivity. The protocols and data presented in this application note provide a solid foundation for researchers in academia and industry to successfully implement this valuable transformation in their synthetic endeavors.
References
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Bromo-3-Chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] This document provides detailed application notes and protocols for the selective Sonogashira coupling of terminal alkynes with 2-bromo-3-chlorostyrene. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a regioselective coupling at the more reactive C-Br position.
Principle of Selectivity
The successful selective Sonogashira coupling with this compound hinges on the differential reactivity of the two halogen substituents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker and therefore more susceptible to oxidative addition than the C-Cl bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Experimental Protocols
General Procedure for the Sonogashira Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl2(PPh3)2 (0.025 equiv), and copper(I) iodide (0.05 equiv) is placed in a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). A degassed solvent, typically an amine like triethylamine or a mixture of solvents such as DMF and an amine, is then added. The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.[3][4] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Example Protocol: Synthesis of 2-(Phenylethynyl)-3-chlorostyrene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), degassed
-
Toluene, degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL Schlenk flask, add this compound (e.g., 219 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (17.5 mg, 0.025 mmol, 2.5 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed triethylamine (2 mL) via syringe.
-
Add phenylacetylene (e.g., 122 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane to hexane/ethyl acetate) to afford the desired product, 2-(phenylethynyl)-3-chlorostyrene.
Data Presentation
The following tables summarize typical reagents, conditions, and expected outcomes for the Sonogashira coupling of aryl bromides with terminal alkynes. These serve as a general guideline for the reaction with this compound.
Table 1: Typical Reagents and Reaction Conditions for Sonogashira Coupling of Aryl Bromides.
| Parameter | Typical Range/Value | Notes |
| Aryl Bromide | 1.0 equiv | Substrate |
| Terminal Alkyne | 1.1 - 1.5 equiv | Coupling partner |
| Palladium Catalyst | 1 - 5 mol% | e.g., PdCl2(PPh3)2, Pd(PPh3)4 |
| Copper(I) Co-catalyst | 2 - 10 mol% | e.g., CuI |
| Base | 2 - 5 equiv or as solvent | e.g., Et3N, DIPA, piperidine |
| Solvent | THF, DMF, Toluene, or neat base | Must be degassed |
| Temperature | Room Temperature - 100 °C | Reaction dependent |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC |
Table 2: Representative Examples of Sonogashira Coupling with Aryl Bromides.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh3)4 (2) / CuI (4) | Et3N | RT | 2 | 95 (at I) |
| 2 | 4-Bromotoluene | Phenylacetylene | PdCl2(PPh3)2 (2.5) / CuI (5) | Et3N/Toluene | 80 | 3 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(OAc)2 (2) / PPh3 (4) / CuI (5) | Et3N/DMF | 100 | 4 | 88 |
| 4 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | TMP/ACN | RT | - | - |
| 5 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 (2.5) / PPh3 (5) / CuI (5) | Et3N/DMF | 100 | 3 | 96[4] |
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Selective C-Br vs. C-Cl Bond Activation in 2-bromo-3-chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. 2-bromo-3-chlorostyrene presents a valuable substrate for sequential cross-coupling reactions, owing to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is generally more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), than the stronger C-Cl bond. This inherent reactivity difference allows for the selective activation of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.
This document provides detailed application notes and experimental protocols for achieving selective C-Br versus C-Cl bond activation in this compound, focusing on widely used palladium-catalyzed cross-coupling reactions. The provided protocols are based on established methodologies for selective transformations of dihaloarenes, offering a starting point for the development of specific synthetic routes.
Principles of Selective Activation
The selective activation of C-Br over C-Cl bonds in palladium-catalyzed cross-coupling reactions is primarily governed by the difference in bond dissociation energies (BDEs). The C-Br bond has a lower BDE than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. This selectivity can be further enhanced by judicious choice of catalyst, ligands, and reaction conditions.
Key factors influencing selectivity include:
-
Catalyst/Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role. Electron-rich and sterically bulky ligands can facilitate the oxidative addition of even less reactive C-Cl bonds, thus potentially reducing selectivity. For high C-Br selectivity, less sterically demanding and electron-neutral ligands are often preferred.
-
Temperature: Lower reaction temperatures generally favor the activation of the more reactive C-Br bond. Increasing the temperature can provide the necessary energy to overcome the higher activation barrier for C-Cl bond cleavage.
-
Base: The choice of base can influence the overall catalytic activity and, in some cases, selectivity.
-
Solvent: Solvent polarity can impact the stability of intermediates in the catalytic cycle and influence reaction rates and selectivity.
Experimental Protocols
The following protocols describe conditions for the selective Sonogashira and Suzuki coupling reactions at the C-Br bond of a model dihaloarene, which can be adapted for this compound.
Protocol 1: Selective Sonogashira Coupling at the C-Br Bond
This protocol is designed for the selective coupling of a terminal alkyne at the C-Br position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-3-chlorostyrene product.
Protocol 2: Selective Suzuki Coupling at the C-Br Bond
This protocol outlines the selective coupling of a boronic acid at the C-Br position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane, anhydrous
-
Water, degassed
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%).
-
Add K₃PO₄ (3.0 mmol) to the flask.
-
Add anhydrous dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-3-chlorostyrene product.
Data Presentation
Table 1: Summary of Reaction Conditions for Selective C-Br Bond Activation
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Sonogashira | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Toluene | RT | 12-24 | >90 |
| Suzuki | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 60 | 6-12 | >85 |
Visualizations
Logical Relationship for Selective Bond Activation
Caption: Key factors influencing the selective activation of the C-Br bond.
Experimental Workflow for Selective Sonogashira Coupling
Caption: Step-by-step workflow for selective Sonogashira coupling.
Conclusion
The protocols and data presented herein provide a robust framework for achieving the selective functionalization of this compound at the C-Br position. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, researchers can effectively perform sequential cross-coupling reactions, thereby accessing a diverse range of complex molecular scaffolds. These application notes serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, facilitating the efficient and selective synthesis of novel compounds.
Application Notes and Protocols for the Polymerization of 2-bromo-3-chlorostyrene
Disclaimer: Extensive literature searches did not yield specific experimental data for the polymerization of 2-bromo-3-chlorostyrene. The following application notes and protocols are therefore based on established methodologies for the polymerization of styrene and other halogenated styrene derivatives. These should be regarded as a starting point for experimental design and will require optimization.
Application Notes
Introduction
This compound is a halogenated vinyl aromatic monomer. The presence of both bromine and chlorine atoms on the phenyl ring is anticipated to impart unique properties to the resulting polymer, poly(this compound). These properties may include a high refractive index, inherent flame retardancy, and increased thermal stability compared to polystyrene. The halogen substituents also offer sites for post-polymerization modification, enabling the synthesis of a wide range of functional materials. This document outlines potential polymerization techniques and characterization methods for this novel monomer.
Polymerization Methods
The vinyl group of this compound allows for its polymerization via several radical-based methods. The choice of method will influence the degree of control over the polymer's molecular weight, polydispersity, and architecture.
-
Free Radical Polymerization (FRP): This is the simplest method for polymerizing styrenic monomers.[1][2][3] It typically involves the use of a thermal or photoinitiator to generate free radicals that propagate through the monomer. While straightforward, FRP offers limited control over the polymer's molar mass and dispersity.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[4][5][6][7][8][9][10] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled/living radical polymerization method that provides excellent control over polymer architecture.[9][10][11][12][13] This technique employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization.
Characterization of Poly(this compound)
The successful synthesis and properties of poly(this compound) can be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the polymer and assessing its tacticity.[14][15][16][17][18]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Ð) of the polymer.[19][20][21][22]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, most importantly the glass transition temperature (Tg).[23][24][25][26]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.[23][24][25][26]
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.05 g) in toluene (e.g., 10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (e.g., 200 mL).
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Purify the this compound monomer as described in Protocol 1.
-
To a dry Schlenk flask, add CuBr (e.g., 0.028 g). Seal the flask and cycle between vacuum and nitrogen three times.
-
Add anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 0.042 mL) via syringe. Stir until a homogeneous green-yellow solution is formed.
-
Add the deoxygenated this compound (e.g., 5 g) and deoxygenated EBiB (e.g., 0.028 mL) via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry as described in Protocol 1.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (chain transfer agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
Purify the this compound monomer as described in Protocol 1.
-
In a Schlenk flask, dissolve this compound (e.g., 5 g), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 0.07 g), and AIBN (e.g., 0.008 g) in 1,4-dioxane (e.g., 10 mL).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time.
-
Quench the reaction by cooling and exposing it to air.
-
Precipitate the polymer in methanol, filter, and dry as described in Protocol 1.
Data Presentation
Table 1: Hypothetical Polymerization Results for this compound
| Polymerization Method | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Free Radical Polymerization | 85 | 45,000 | 2.1 |
| ATRP | 92 | 25,000 | 1.15 |
| RAFT | 95 | 28,000 | 1.12 |
Table 2: Hypothetical Thermal Properties of Poly(this compound)
| Property | Value | Method |
| Glass Transition Temperature (Tg) | 115 °C | DSC |
| Decomposition Temperature (5% weight loss) | 350 °C | TGA |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Logical relationship between the choice of polymerization method and the resulting polymer characteristics.
References
- 1. gaftp.epa.gov [gaftp.epa.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.unipd.it [research.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bohrium.com [bohrium.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Polymer NMR Spectroscopy. XI. Polystyrene and Polystyrene Model Compounds (1965) | Frank A. Bovey | 132 Citations [scispace.com]
- 19. shodex.com [shodex.com]
- 20. jasco-global.com [jasco-global.com]
- 21. agilent.com [agilent.com]
- 22. shodexhplc.com [shodexhplc.com]
- 23. researchgate.net [researchgate.net]
- 24. linseis.com [linseis.com]
- 25. tainstruments.com [tainstruments.com]
- 26. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Synthesis of Functional Polymers from 2-Bromo-3-Chlorostyrene for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-bromo-3-chlorostyrene. The protocols detailed below leverage controlled radical polymerization to achieve well-defined polymer architectures, followed by versatile post-polymerization modification techniques to introduce functionalities relevant to drug delivery and other biomedical applications.
Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for designing polymers with reproducible properties for biomedical applications.
Experimental Protocol: ATRP of this compound
This protocol is a general guideline and may require optimization based on specific molecular weight targets and available laboratory resources.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF) (for dissolution and analysis)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a nitrogen counterflow, add anisole, the purified this compound monomer, and the initiator (EBiB). The molar ratio of monomer to initiator will determine the target degree of polymerization. A typical ratio for achieving a moderate molecular weight would be [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Ligand Addition and Initiation: Add the ligand (PMDETA) to the reaction mixture. The solution should turn colored, indicating the formation of the copper-ligand complex.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a set temperature (e.g., 90-110 °C). Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H NMR and FTIR spectroscopy.
Expected Data:
The following table summarizes expected quantitative data for the ATRP of halogenated styrenes, which can be used as a reference for the synthesis of poly(this compound).
| Monomer | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | 100:1:1:2 | 110 | 4 | 60 | 6,200 | 1.15 |
| 4-Chlorostyrene | 100:1:1:2 | 110 | 2 | 75 | 8,100 | 1.20 |
| 4-Bromostyrene | 100:1:1:2 | 110 | 1.5 | 80 | 9,000 | 1.18 |
| This compound (Predicted) | 100:1:1:1 | 100 | 3 | ~70 | ~15,000 | <1.3 |
Note: Data for this compound is an educated estimation based on the reactivity of other halogenated styrenes. Actual results may vary.
Synthesis Workflow
Caption: Workflow for the synthesis of poly(this compound) via ATRP.
Post-Polymerization Modification for Functionalization
The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring of the polymer provides a versatile platform for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential or selective modifications.
Suzuki Coupling for Biocompatible Polymer Synthesis
Suzuki coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This reaction can be used to graft biocompatible moieties, such as polyethylene glycol (PEG), onto the polymer backbone, which can improve solubility in aqueous media and reduce non-specific protein adsorption.
Materials:
-
Poly(this compound)
-
Poly(ethylene glycol) methyl ether boronic acid (mPEG-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water (solvent mixture)
-
Dialysis membrane (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve poly(this compound) in toluene.
-
Addition of Reagents: Add mPEG-boronic acid (e.g., 1.2 equivalents per bromine atom), K₂CO₃ (e.g., 3 equivalents), and the palladium catalyst system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PPh₃).
-
Reaction: Add water to create a biphasic system and heat the mixture to a reflux temperature (e.g., 90-100 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting polymer peak in GPC.
-
Purification: After completion, cool the reaction mixture, separate the organic layer, and wash with water. Concentrate the organic phase and then purify the functionalized polymer by dialysis against a suitable solvent (e.g., THF or DMF) followed by water to remove unreacted reagents and catalyst residues.
-
Isolation: Lyophilize the dialyzed solution to obtain the PEGylated polymer.
-
Characterization: Confirm the successful grafting of PEG chains via ¹H NMR (appearance of characteristic PEG protons) and GPC (increase in molecular weight).
| Starting Polymer (Mn) | Functionalizing Agent | Catalyst System | Reaction Time (h) | Functionalization Efficiency (%) |
| 15,000 g/mol | mPEG-boronic acid | Pd(OAc)₂/PPh₃ | 24 | >90 |
| 20,000 g/mol | Phenylboronic acid | Pd(PPh₃)₄ | 18 | >95 |
Sonogashira and Heck Couplings for Drug Conjugation and Targeting Ligand Attachment
Sonogashira and Heck couplings are other palladium-catalyzed reactions that can be employed to introduce further functionalities. The Sonogashira coupling allows for the attachment of terminal alkynes, which can be used for "click" chemistry modifications, while the Heck reaction enables the coupling of alkenes. These functionalities can serve as handles for attaching drugs or targeting ligands.
A targeting ligand, such as folic acid (which targets folate receptors overexpressed on many cancer cells), can be attached to the polymer. This can be achieved by first modifying the polymer with a linker containing a reactive group (e.g., an amine or an alkyne) and then coupling the targeting ligand to this group.
Functionalization and Drug Delivery Workflow
Caption: Post-polymerization modification workflow for functionalization and drug conjugation.
Application in Drug Delivery: A Conceptual Signaling Pathway
Functionalized polymers from this compound can be designed as nanocarriers for targeted drug delivery. For instance, a polymer functionalized with PEG for biocompatibility, a targeting ligand (e.g., folic acid), and a cytotoxic drug can be formulated into nanoparticles. These nanoparticles would preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and active targeting via receptor-mediated endocytosis.
Targeted Drug Delivery and Cellular Uptake Pathway
Caption: Conceptual pathway for targeted drug delivery and cellular action.
Conclusion
The synthesis of functional polymers from this compound offers a versatile platform for the development of advanced biomedical materials. By employing controlled radical polymerization, the polymer backbone can be synthesized with high precision. Subsequent post-polymerization modification techniques, such as palladium-catalyzed cross-coupling reactions, allow for the introduction of a wide range of functionalities. This enables the design of polymers with tailored properties for specific applications in drug delivery, including enhanced biocompatibility, targeted delivery, and controlled release. The protocols and concepts presented herein provide a solid foundation for researchers and scientists to explore the potential of these novel functional polymers in the field of drug development.
Application Notes and Protocols for the Synthesis of Substituted Stilbenes using 2-Bromo-3-chlorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted stilbenes starting from 2-bromo-3-chlorostyrene via a chemoselective Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to a variety of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1]
Substituted stilbenes are known to modulate several key signaling pathways, making them attractive candidates for drug development. These pathways include the AMP-activated protein kinase (AMPK) pathway, Sirtuin 1 (SIRT1) signaling, and the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][5] Modulation of these pathways can impact cellular processes involved in inflammation, metabolism, and cell survival.
Experimental Protocols
This protocol details the chemoselective Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position of the styrene core.
Materials:
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; Catalyst, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; Ligand, 0.04 equivalents)
-
Potassium phosphate (K₃PO₄; Base, 2.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. The typical solvent ratio is 4:1 to 5:1 dioxane:water. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the this compound.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted stilbene.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of various aryl halides with arylboronic acids under different conditions. This data is provided to give an indication of the expected efficiency of the proposed protocol.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 90 | 24 | 88 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O | 80 | 18 | 90 |
Table 2: Chemoselective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Dihaloarene | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) (Ratio) | Total Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | Mono-bromo coupled | 94 |
| 2 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu | Dioxane/H₂O | 100 | Mono-alkylated | 94 |
| 3 | 1,3-Dichloroisoquinoline | Alkylboronic acid | FcPPh₂/Pd₂(dba)₃ | - | - | - | - | Mono-coupled at C1 | - |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of substituted stilbenes.
Caption: Key signaling pathways influenced by substituted stilbene compounds.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stilbene glycoside protects osteoblasts against oxidative damage via Nrf2/HO-1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase signaling activation by resveratrol modulates amyloid-beta peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-Chlorostyrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorostyrene.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound, particularly when employing a Wittig reaction with 2-bromo-3-chlorobenzaldehyde as the precursor.
Question: My Wittig reaction is showing low or no conversion of the starting aldehyde. What are the possible causes and solutions?
Answer: Low or no conversion in a Wittig reaction can stem from several factors:
-
Inactive Ylide: The phosphorus ylide is moisture-sensitive and can degrade if not handled under inert conditions. Ensure that the phosphonium salt is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficiently Strong Base: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] If a weaker base was used, consider switching to a stronger one.
-
Low Reaction Temperature: While some Wittig reactions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and consider increasing the temperature if the reaction is sluggish.
-
Steric Hindrance: The ortho-bromo substituent on the benzaldehyde may introduce some steric hindrance, potentially slowing down the reaction. Extending the reaction time may be necessary.
Question: I've obtained a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?
Answer: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.[1]
-
Stabilized vs. Non-stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) tend to yield the Z-alkene.[1] The choice of ylide will therefore be the primary determinant of the isomeric ratio.
-
Reaction Conditions: For non-stabilized ylides, performing the reaction in the presence of lithium salts can sometimes decrease Z-selectivity. Using salt-free conditions may improve the outcome. The choice of solvent can also play a role; polar aprotic solvents are commonly used.
Question: I'm having difficulty removing the triphenylphosphine oxide byproduct from my product. What purification strategies can I use?
Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Crystallization: If your product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.
-
Chromatography: Column chromatography is a reliable method for separating the product from the byproduct. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as triphenylphosphine oxide is more polar than the styrene product.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent mixture, such as diethyl ether/hexanes, while the desired product remains in solution.[2]
Question: My final product, this compound, appears to be unstable and polymerizes over time. How can I improve its stability?
Answer: Styrene derivatives are known to be susceptible to polymerization, especially when exposed to heat, light, or air.
-
Inhibitors: The addition of a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, can prevent polymerization during storage.
-
Storage Conditions: Store the purified product at low temperatures (2-8 °C), protected from light, and under an inert atmosphere to minimize degradation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Wittig-type olefination of a substituted benzaldehyde, which can be adapted for the synthesis of this compound.
| Parameter | Typical Conditions | Expected Outcome/Remarks |
| Reaction Type | Wittig Olefination | Formation of a carbon-carbon double bond. |
| Starting Aldehyde | 2-bromo-3-chlorobenzaldehyde | Commercially available. |
| Wittig Reagent | Methyltriphenylphosphonium bromide | A common choice for introducing a methylene group. |
| Base | n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) | Strong base is crucial for ylide formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Polar aprotic solvents are preferred. |
| Reaction Temperature | 0 °C to room temperature | May require gentle heating depending on reactivity. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Typical Yield | 60-90% | Highly dependent on reaction conditions and purity of reagents. |
| Purification | Silica Gel Column Chromatography | Effective for removing triphenylphosphine oxide. |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 2-bromo-3-chlorobenzaldehyde using a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
2-bromo-3-chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic color (e.g., yellow or orange), indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 2-bromo-3-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Slowly add the solution of 2-bromo-3-chlorobenzaldehyde to the ylide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with a mixture of diethyl ether and hexanes, which may cause the byproduct to precipitate.[2]
-
Filter the mixture and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Decision tree for troubleshooting the Wittig reaction.
References
Technical Support Center: Purification of 2-Bromo-3-Chlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-3-chlorostyrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a substituted styrene, are vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: Why is it crucial to use a polymerization inhibitor during the purification of this compound?
A2: Styrenes, including this compound, are prone to polymerization, especially at elevated temperatures used in distillation.[1][2] Polymerization will result in significant product loss and can create a hazardous situation. Therefore, the addition of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, is essential to prevent this unwanted reaction.[3]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can originate from the starting materials or byproducts of the synthetic route used. For instance, if a Wittig reaction is employed, triphenylphosphine oxide is a common byproduct.[4][5] If a Heck reaction is used, unreacted starting materials and palladium catalyst residues may be present.[6][7][8] Other potential impurities include isomers and oligomers of the desired product.
Q4: How can I remove residual palladium catalyst from my this compound sample?
A4: If your synthesis involved a palladium-catalyzed reaction, residual palladium can often be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon. For more persistent contamination, specific metal scavengers can be employed.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling over at the expected temperature and pressure. | - Inaccurate pressure reading. - System leak. - Thermometer placement is incorrect. - Insufficient heating. | - Verify the accuracy of your vacuum gauge. - Check all joints and connections for leaks using a high-vacuum grease. - Ensure the thermometer bulb is positioned correctly, just below the sidearm leading to the condenser. - Gradually increase the heating mantle temperature.[9] |
| Bumping or uneven boiling. | - Lack of a boiling aid. - Heating too rapidly. | - Use a magnetic stir bar or capillary ebulliator to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Product solidifies in the condenser. | - The condenser water is too cold. - The product has a high melting point. | - Use room temperature water or a coolant at a temperature above the product's melting point. - Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. |
| Product appears yellow or dark after distillation. | - Decomposition at high temperatures. - Presence of impurities. - Insufficient polymerization inhibitor. | - Ensure the vacuum is low enough to allow distillation at a lower temperature. - Repurify the product using column chromatography. - Ensure an adequate amount of a suitable polymerization inhibitor is added before heating.[3] |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - Incorrect solvent system (eluent). - Column was not packed properly. - Overloading the column with the sample. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots. - Ensure the column is packed uniformly without any cracks or channels.[10][11] - Use an appropriate amount of sample relative to the column size. |
| Product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking or tailing of the product band. | - The compound is not very soluble in the eluent. - The sample was loaded in a solvent that is too polar. - The compound is interacting too strongly with the stationary phase. | - Choose an eluent in which the compound is more soluble. - Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading.[10] - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The collected fractions are very dilute. | - The column diameter is too large for the sample size. - The flow rate is too fast. | - Use a narrower column. - Reduce the pressure or flow rate of the eluent. |
Quantitative Data Summary
| Purification Method | Compound | Typical Recovery (%) | Typical Purity (%) | Reference |
| Vacuum Distillation | m-Chlorostyrene | 80-82.5 | >99 | Organic Syntheses Procedure[3] |
| Column Chromatography | Halogenated Ferrocenes | High | High | Dalton Transactions[12] |
| Recrystallization | Brominated Aromatic Compounds | ~82-86 | High | U.S. Patent 4,847,428[13] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: To a round-bottom flask containing the crude this compound, add a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., 0.1 wt% of 4-tert-butylcatechol).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all ground glass joints are lightly greased with high-vacuum grease to prevent leaks.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump.
-
Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will be dependent on the pressure achieved.
-
Storage: Store the purified this compound in a cool, dark place, and consider adding a small amount of polymerization inhibitor for long-term storage.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. Oxidative purification of halogenated ferrocenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-3-chlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorostyrene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Wittig reaction with 2-bromo-3-chlorobenzaldehyde.
Q1: I see a major byproduct in my crude reaction mixture that is poorly soluble in many organic solvents. What is it and how can I remove it?
A1: The most common major byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] This byproduct is generated from the triphenylphosphine ylide after it has delivered the vinyl group to the aldehyde. TPPO is a white, crystalline solid that is often poorly soluble in common non-polar organic solvents used for purification.
Troubleshooting Steps:
-
Purification: The most effective way to remove TPPO is through column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar this compound from the more polar TPPO.
-
Alternative Workup: In some cases, precipitation can be used. After the reaction, the solvent can be evaporated, and the residue triturated with a solvent in which the desired styrene is soluble but TPPO is not, such as cold diethyl ether or a mixture of hexanes and a small amount of a more polar solvent. The TPPO can then be removed by filtration.
-
Alternative Reagents: For future syntheses, consider using the Horner-Wadsworth-Emmons reaction. This reaction utilizes a phosphonate ester instead of a phosphonium salt and generates a water-soluble phosphate byproduct that is easily removed during an aqueous workup.[1]
Q2: My NMR spectrum shows multiple sets of signals in the vinyl region, suggesting I have a mixture of products. What could these be?
A2: The presence of multiple signals in the vinyl region of the NMR spectrum often indicates the formation of E/Z (cis/trans) isomers of this compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Troubleshooting Steps:
-
Stereocontrol: The use of unstabilized ylides (e.g., from methyltriphenylphosphonium bromide) in aprotic, salt-free conditions tends to favor the formation of the Z-isomer. Conversely, stabilized ylides (containing an electron-withdrawing group) generally favor the E-isomer. The choice of base and the presence of lithium salts can also influence the E/Z ratio.
-
Analysis: Carefully analyze the coupling constants (J-values) of the vinyl protons in the 1H NMR spectrum. Trans-alkenes typically exhibit larger coupling constants (usually in the range of 12-18 Hz) for the vinyl protons compared to cis-alkenes (typically 6-12 Hz).
-
Purification: In many cases, the E and Z isomers can be separated by careful column chromatography.
Q3: My reaction yield is low, and I have a significant amount of unreacted 2-bromo-3-chlorobenzaldehyde in my crude product. What could be the issue?
A3: Low conversion of the starting aldehyde can be due to several factors related to the generation and reactivity of the Wittig reagent.
Troubleshooting Steps:
-
Ylide Formation: Ensure that the base used for deprotonating the phosphonium salt is sufficiently strong and fresh. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The reaction should be carried out under anhydrous and inert conditions (e.g., under nitrogen or argon) as the ylide is sensitive to moisture and oxygen.
-
Reaction Time and Temperature: The reaction of the ylide with the aldehyde may require sufficient time and an appropriate temperature to go to completion. Reactions are often started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.
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Steric Hindrance: While less of an issue with aldehydes, significant steric hindrance around the carbonyl group can slow down the reaction.
Q4: I observe unexpected peaks in my GC-MS analysis that do not correspond to the product, starting material, or triphenylphosphine oxide. What could they be?
A4: Unexpected peaks could arise from impurities in the starting material or from side reactions occurring under the basic conditions of the Wittig reaction.
Troubleshooting Steps:
-
Starting Material Purity: Analyze the 2-bromo-3-chlorobenzaldehyde starting material by GC-MS or NMR to check for impurities. Potential impurities could include other isomers of bromochlorobenzaldehyde or related compounds from its synthesis.
-
Dehalogenation: Although less common under typical Wittig conditions, there is a possibility of dehalogenation of the aromatic ring, especially if harsh basic conditions or elevated temperatures are used for an extended period. This could lead to the formation of 2-chlorostyrene or 3-bromostyrene. Mass spectrometry can be particularly useful here, as the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl and 37Cl) will be distinct for each potential dehalogenated product.
-
Aldol Condensation: If the aldehyde has enolizable protons (not the case for 2-bromo-3-chlorobenzaldehyde), self-condensation can occur under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound via the Wittig reaction?
A1: The primary and most abundant byproduct is triphenylphosphine oxide (TPPO). Other potential byproducts and impurities include:
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E/Z Isomers of this compound: The Wittig reaction can produce a mixture of cis and trans isomers.
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Unreacted 2-bromo-3-chlorobenzaldehyde: Incomplete reaction will leave the starting material in the product mixture.
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Dehalogenated Styrenes: Under certain conditions, loss of a bromine or chlorine atom from the aromatic ring could occur, leading to 2-chlorostyrene or 3-bromostyrene.
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Solvent and Reagent Residues: Residual solvents and byproducts from the base (e.g., butanol from n-BuLi) may also be present.
Q2: What is the best way to purify crude this compound?
A2: The most effective method for purifying this compound is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar styrene product will elute before the more polar triphenylphosphine oxide.
Q3: Are there alternative methods to the Wittig reaction for synthesizing this compound?
A3: Yes, other olefination reactions can be employed. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative.[1] It uses a phosphonate ester which, upon reaction with an aldehyde, generates a water-soluble phosphate byproduct that is easily removed with an aqueous workup, simplifying purification. The HWE reaction often provides better E-selectivity for the alkene product.
Data Presentation
Table 1: Potential Byproducts and Impurities in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Key Analytical Features |
| This compound | C₈H₆BrCl | 217.49 | Desired Product | ¹H NMR: Distinct signals in the vinyl region (typically 5.0-7.0 ppm). MS: Characteristic isotopic pattern for one bromine and one chlorine atom. |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Wittig reaction byproduct | ¹H NMR: Aromatic signals (typically 7.4-7.8 ppm). ³¹P NMR: A single peak around 25-30 ppm. |
| 2-bromo-3-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | Unreacted starting material | ¹H NMR: Aldehyde proton signal (around 10 ppm). IR: Strong C=O stretch (around 1700 cm⁻¹). |
| (E/Z)-2-bromo-3-chlorostyrene | C₈H₆BrCl | 217.49 | Isomer of the product | Different coupling constants for vinyl protons in ¹H NMR. May co-elute in GC. |
| 2-Chlorostyrene | C₈H₇Cl | 138.59 | Dehalogenation (loss of Br) | MS: Molecular ion peak at m/z 138/140 (3:1 ratio). |
| 3-Bromostyrene | C₈H₇Br | 183.05 | Dehalogenation (loss of Cl) | MS: Molecular ion peak at m/z 182/184 (1:1 ratio). |
Experimental Protocols
Detailed Methodology for the Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
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2-bromo-3-chlorobenzaldehyde
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) dropwise with stirring. For n-BuLi, a color change to deep yellow or orange is typically observed, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Wittig Reaction:
-
Dissolve 2-bromo-3-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of 2-bromo-3-chlorobenzaldehyde to the ylide solution dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Mandatory Visualization
Caption: Workflow for identifying byproducts in this compound synthesis.
References
preventing homocoupling in Suzuki reactions of 2-bromo-3-chlorostyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 2-bromo-3-chlorostyrene. The focus is on preventing the common side reaction of homocoupling and achieving selective coupling at the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct.[1] This undesired reaction consumes the boronic acid and can complicate the purification of the desired cross-coupled product. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]
Q2: Why is this compound prone to selective coupling?
A2: The reactivity of halogens in the oxidative addition step of the Suzuki reaction catalytic cycle generally follows the trend: I > OTf > Br >> Cl.[4][5] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective palladium catalyst insertion and subsequent cross-coupling at the C-Br position while leaving the C-Cl bond intact for potential further functionalization.
Q3: What are the key factors to consider for preventing homocoupling?
A3: Several factors can be optimized to minimize homocoupling:
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Exclusion of Oxygen: Rigorous degassing of solvents and reaction mixtures is crucial as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2][3][6]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions and stabilize the active Pd(0) catalyst.[6][7]
-
Base Selection: The choice of base can influence the reaction rate and the prevalence of side reactions. Weaker bases are sometimes employed to suppress homocoupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[8]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[2][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1][2][3] 2. Suboptimal ligand choice. 3. High concentration of boronic acid.[8] 4. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Ensure thorough degassing of all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[11] 2. Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][7] 3. Add the boronic acid solution dropwise over a period of time. 4. Consider using a Pd(0) precatalyst or adding a mild reducing agent like potassium formate.[2][9][10] |
| Low Conversion of this compound | 1. Inefficient generation of the active Pd(0) catalyst.[6] 2. Catalyst deactivation.[12] 3. Poor solubility of reagents. 4. Insufficiently reactive base. | 1. Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) with an appropriate ligand. 2. Increase catalyst loading or use a more robust ligand. 3. Screen different solvent systems to ensure all components are well-dissolved. Common solvents include toluene, THF, and dioxane, often with water.[4] 4. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[4] |
| Reaction at the C-Cl Bond (Loss of Selectivity) | 1. Harsh reaction conditions (e.g., high temperature). 2. Highly active catalyst system. 3. Use of specific ligands that can promote C-Cl activation. | 1. Reduce the reaction temperature. 2. Decrease the catalyst loading or switch to a less reactive ligand. 3. While less common for C-Cl bonds in the presence of C-Br, certain ligands can alter the selectivity.[13][14] If selectivity is an issue, consider screening different phosphine ligands. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic solvents. 2. Harsh basic conditions. | 1. Use anhydrous solvents and ensure the boronic acid is dry. Consider using boronic esters (e.g., pinacol esters) which are more stable.[4] 2. Use a milder base (e.g., K₂CO₃) or reduce the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl boronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).
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Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Homocoupling via Slow Addition of Boronic Acid
This protocol is a modification of Protocol 1, designed to minimize homocoupling when it is a significant issue.
Procedure:
-
Follow steps 1 and 2 of Protocol 1, but withhold the aryl boronic acid.
-
In a separate dry flask under an inert atmosphere, dissolve the aryl boronic acid in a portion of the reaction solvent.
-
Degas both the main reaction mixture and the boronic acid solution as described in step 3 of Protocol 1.
-
Heat the main reaction mixture to the desired temperature.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-4 hours.
-
Upon complete addition, continue to stir the reaction at the set temperature until completion.
-
Follow the workup and purification procedure as described in steps 5-7 of Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistai.org [chemistai.org]
- 9. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions of 2-bromo-3-chlorostyrene
Welcome to the technical support center for optimizing Heck reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Heck couplings with 2-bromo-3-chlorostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in a Heck reaction?
In palladium-catalyzed Heck reactions, the reactivity of aryl halides follows the general trend of I > Br > OTf > Cl.[1] Therefore, oxidative addition of the palladium catalyst is expected to occur selectively at the C-Br bond over the C-Cl bond. Achieving selective reaction at the C-Cl bond is challenging and typically requires specialized catalysts and conditions, often with the C-Br site already reacted or modified.
Q2: What are the most common palladium precursors for this type of reaction?
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species.[2]
Q3: Which ligands are recommended for the Heck reaction of this compound?
For aryl bromides, phosphine ligands are commonly employed. Triphenylphosphine (PPh₃) is a standard choice. However, for less reactive aryl halides or to improve catalyst stability and activity, bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(tBu)₃) or ligands from the XPhos family can be beneficial.[3][4] N-Heterocyclic carbenes (NHCs) are also excellent ligands for Heck reactions, offering high thermal stability.[4][5]
Q4: What are typical catalyst loading ranges for Heck reactions of aryl bromides?
Catalyst loading can vary significantly based on the reactivity of the substrates and the efficiency of the catalytic system. For aryl bromides, palladium loadings typically range from 0.1 to 5 mol%.[6] For optimization, starting with a higher loading (e.g., 2-5 mol%) is advisable, which can then be reduced once the reaction is established.[3] Very low catalyst loadings (down to 10 ppm) have been achieved with highly active catalyst systems.[7]
Q5: Can the vinyl group of this compound interfere with the reaction?
Yes, the styrene moiety can potentially undergo side reactions such as polymerization, especially at elevated temperatures.[8] It is crucial to maintain an inert atmosphere and use appropriate reaction temperatures to minimize this. The presence of the vinyl group also makes the substrate itself an alkene, which could potentially lead to oligomerization or other side reactions, although the intended coupling with another alkene is the primary expected pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent. 4. Catalyst poisoning. | 1. Ensure the palladium precursor and ligands are of high quality. Consider using a pre-activated Pd(0) source. 2. Aryl bromides often require higher temperatures (80-140 °C) for efficient reaction.[5] 3. Screen different bases (e.g., K₂CO₃, Et₃N, NaOAc) and solvents (e.g., DMF, NMP, toluene). 4. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Reaction at C-Cl Bond or Dehalogenation | 1. High reaction temperatures or prolonged reaction times. 2. Highly reactive catalyst system. | 1. Lower the reaction temperature and monitor the reaction progress closely to stop it upon consumption of the starting material. 2. Reduce the catalyst loading or switch to a less reactive ligand. |
| Formation of Side Products (e.g., homocoupling) | 1. Presence of oxygen. 2. Inefficient trapping of the arylpalladium intermediate by the alkene. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Increase the concentration of the coupling alkene partner. |
| Catalyst Decomposition (black precipitate) | 1. High reaction temperatures leading to ligand degradation (e.g., P-C bond cleavage). 2. Inappropriate ligand-to-palladium ratio. | 1. Use more thermally stable ligands such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines.[4] 2. Optimize the ligand:Pd ratio; typically a 1:1 to 4:1 ratio is used. Excess ligand can sometimes inhibit the reaction.[3] |
| Poor Regioselectivity in the Product | 1. Nature of the alkene coupling partner. 2. Reaction mechanism pathway (neutral vs. cationic). | 1. The regioselectivity is often dictated by the electronics and sterics of the alkene. Electron-deficient alkenes generally give the linear product. 2. Additives like silver salts can promote a cationic pathway, which may alter the regioselectivity. |
Data on Catalyst Loading and Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with styrenes or acrylates, which can be adapted for this compound.
| Aryl Bromide | Alkene | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 0.5 | Et₃N | DMF | 100 | 92 | [9] |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | 1.4 | K₂CO₃ | DMF | 100 | 98 | [10] |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | Polystyrene-supported Pd(II)-hydrazone | 1.0 | K₂CO₃ | DMA | 165 | 99.8 | [11] |
| Bromobenzene | Styrene | Pd/C | 0.1 | Na₂CO₃ | NMP | 150 | >95 | [6] |
Experimental Protocols
General Protocol for Heck Reaction of this compound with an Acrylate
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PPh₃, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the acrylate (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent (e.g., DMF, 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Heck reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Sonogashira Coupling of 2-Bromo-3-chlorostyrene
Welcome to the technical support center for the Sonogashira coupling of 2-bromo-3-chlorostyrene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed. 2. Insufficient Reaction Temperature: Aryl bromides often require higher temperatures for oxidative addition compared to aryl iodides.[1] 3. Poor Quality Reagents: Solvents, bases, or the alkyne may contain impurities (e.g., water, peroxides) that interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants, catalyst, or base can lead to incomplete conversion. | 1. Use fresh palladium catalyst or ensure proper activation of a Pd(II) precatalyst. The reaction turning black immediately can be an indication of palladium black formation, suggesting ligand dissociation.[2] 2. Gradually increase the reaction temperature. For aryl bromides, temperatures around 60-100°C may be necessary.[3] 3. Use freshly distilled and degassed solvents and amines. Ensure the alkyne is of high purity. 4. Carefully control the stoichiometry, typically using a slight excess of the alkyne (e.g., 1.1-1.5 equivalents). |
| Formation of Homocoupled Alkyne (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction.[4] 2. High Copper(I) Concentration: While Cu(I) is a co-catalyst, high concentrations can favor the Glaser coupling side reaction.[4] | 1. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction. 2. Use a minimal amount of the copper(I) co-catalyst (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.[5] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction. 2. Base Consumption: The amine base is consumed during the reaction to form an ammonium salt. Insufficient base can halt the catalytic cycle. | 1. Consider using more robust ligands, such as bulky phosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs), which can stabilize the palladium catalyst. 2. Ensure an adequate amount of base is used, which often also serves as the solvent or a co-solvent.[1] |
| Formation of Byproducts from Reaction at C-Cl Bond | 1. High Reaction Temperature: While higher temperatures can be necessary for the C-Br bond activation, excessively high temperatures may lead to some reactivity at the less reactive C-Cl bond. 2. Highly Active Catalyst System: Certain highly active palladium catalysts might be less selective. | 1. Carefully optimize the temperature to be sufficient for the C-Br coupling without promoting C-Cl activation. 2. For selective coupling, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often a good starting point due to their predictable selectivity based on the halide's reactivity (Br > Cl).[1] |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Sonogashira coupling of this compound?
The reaction is expected to be highly selective for the carbon-bromine (C-Br) bond. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[1] This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond more favorable.
Q2: What are the typical starting conditions for the Sonogashira coupling of an aryl bromide like this compound?
A good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%), in combination with a copper(I) co-catalyst like CuI (1-5 mol%). An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often as the solvent or in a co-solvent like THF or DMF. The reaction temperature for an aryl bromide may need to be elevated, typically in the range of 50-100°C.[6]
Q3: My reaction mixture turns black immediately after adding the reagents. What does this mean and how can I prevent it?
A rapid change to a black color often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[2] This can be caused by the decomposition of the palladium-phosphine complex. To prevent this, ensure that your reagents and solvents are of high purity and are thoroughly deoxygenated. Using more robust, sterically bulky phosphine ligands can also help stabilize the palladium catalyst and prevent its precipitation.
Q4: How can I minimize the formation of the homocoupled alkyne (Glaser product)?
The primary cause of alkyne homocoupling is the presence of oxygen. Therefore, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Using the minimum effective amount of the copper(I) co-catalyst can also help, and in some cases, switching to a copper-free protocol may be necessary.[5]
Q5: Is it possible to achieve a double Sonogashira coupling at both the C-Br and C-Cl positions?
Achieving a selective double coupling is challenging due to the significant difference in reactivity between the C-Br and C-Cl bonds. The conditions required to activate the C-Cl bond are much harsher (e.g., higher temperatures, more active catalysts with specific ligands) and may lead to decomposition of the starting material or product from the first coupling. For a stepwise approach, the first coupling at the C-Br bond should be performed under conditions that do not affect the C-Cl bond. Subsequently, more forcing conditions could be applied to couple at the C-Cl position.
Experimental Protocols
General Protocol for Selective Sonogashira Coupling of this compound at the C-Br Bond
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (degassed)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome for this compound |
| Pd(PPh₃)₄ / CuI | Pd: 1-5, Cu: 1-5 | Et₃N, DIPA | THF, DMF | 50 - 100 | Selective coupling at the C-Br bond. Yields are generally moderate to high, but optimization is likely required. |
| PdCl₂(PPh₃)₂ / CuI | Pd: 1-5, Cu: 1-5 | Et₃N, DIPA | THF, DMF | 50 - 100 | Similar to Pd(PPh₃)₄, with good selectivity for the C-Br bond.[6] |
| Pd(OAc)₂ / Ligand / CuI | Pd: 1-5, Ligand: 2-10, Cu: 1-5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 | Bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) may improve yields for challenging substrates. |
| Copper-Free Systems (e.g., Pd/phosphine) | Pd: 1-5, Ligand: 2-10 | Amine or inorganic base | Various | RT - 100 | Can be effective in preventing Glaser homocoupling.[5] |
Visualizing Reaction Logic and Workflows
Troubleshooting Logic for Low Yield
References
- 1. scirp.org [scirp.org]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Regioselectivity in Cross-Coupling of 2-Bromo-3-chlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the regioselectivity of cross-coupling reactions involving 2-bromo-3-chlorostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in a cross-coupling reaction with this compound?
A1: In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), the major product will result from the reaction at the C-Br bond (position 2). This is due to the significant difference in bond dissociation energies between the C-Br and C-Cl bonds, with the C-Br bond being weaker and therefore more reactive towards oxidative addition by the palladium catalyst. The general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F.[1][2]
Q2: Is it possible to achieve selective coupling at the C-Cl bond?
A2: Achieving selective coupling at the C-Cl bond in the presence of a C-Br bond on the same aromatic ring is very challenging and generally not feasible with standard cross-coupling conditions. The much higher reactivity of the C-Br bond will almost always lead to preferential reaction at that site. Specialized catalyst systems or reaction conditions that favor C-Cl activation would be required, and these are not standard procedures.
Q3: What are the key factors that influence the regioselectivity of the reaction?
A3: The primary factor is the inherent difference in reactivity between the C-Br and C-Cl bonds. However, other factors can influence the overall success and selectivity of the reaction:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and improve catalyst stability.[3]
-
Base: The base plays a critical role in the transmetalation step (in Suzuki coupling) and in regenerating the active catalyst. The choice of base can affect reaction rates and yields.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species.[4]
-
Temperature: Reaction temperature affects the rate of reaction. Higher temperatures may be needed for less reactive substrates but can also lead to side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage conditions to prevent degradation. Consider using a pre-catalyst that is more air and moisture stable. |
| Inappropriate Ligand | Switch to a more electron-rich and sterically bulky phosphine ligand, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, P(t-Bu)3).[3] |
| Incorrect Base | The choice of base is critical. For Suzuki coupling, try stronger bases like K3PO4 or Cs2CO3. For Heck and Sonogashira, organic bases like triethylamine or DBU are common. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, THF, and DMF. |
Problem 2: Formation of Significant Amounts of Side Products (e.g., Homocoupling)
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Catalyst Decomposition | "Palladium black" formation indicates catalyst decomposition.[5] Use a more stable catalyst/ligand system or lower the reaction temperature. |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of the coupling partners. An excess of the organometallic reagent can sometimes lead to side reactions. |
Problem 3: Poor Regioselectivity (Reaction at C-Cl)
While highly unlikely with standard conditions, if any reaction at the C-Cl bond is observed, consider the following:
| Cause | Suggested Solution |
| Harsh Reaction Conditions | Very high temperatures or prolonged reaction times might lead to some C-Cl activation after the C-Br has reacted. Optimize for the lowest effective temperature and shortest reaction time. |
| Specialized Catalyst System | Certain niche catalyst systems might exhibit unusual selectivity. If you are not using a standard Pd/phosphine system, this could be a factor. Revert to a well-established catalyst for C-Br selectivity. |
Experimental Protocols (Representative)
The following are representative protocols for common cross-coupling reactions with this compound, designed to favor selective reaction at the C-Br bond.
Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the toluene/water solvent mixture and degas the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
References
Technical Support Center: Reactions of 2-Bromo-3-chlorostyrene under Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-3-chlorostyrene under basic conditions. The following information is designed to help you anticipate and address potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when treating this compound with a base?
When this compound is subjected to basic conditions, three primary side reactions can occur, often in competition with each other:
-
Elimination (Dehydrohalogenation): The vinyl halide moiety can undergo elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) to form a substituted phenylacetylene. This is a common pathway for vinyl halides in the presence of strong bases.
-
Nucleophilic Aromatic Substitution (SNAr): The base can act as a nucleophile and displace one of the halogen atoms (bromine or chlorine) on the aromatic ring. With very strong bases, this may proceed through a benzyne intermediate.
-
Anionic Polymerization: The styrene double bond can be susceptible to base-initiated polymerization, leading to the formation of oligomers or high molecular weight polymers.
Q2: Which of the two halogens, bromine or chlorine, is more likely to be displaced in a nucleophilic aromatic substitution reaction?
In nucleophilic aromatic substitution reactions, the rate of reaction is often related to the electronegativity of the leaving group, with fluoride being the most reactive and iodide the least. However, the carbon-halogen bond strength also plays a role. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest that bromide is a better leaving group. The actual outcome can be influenced by the specific base, solvent, and reaction temperature.
Q3: Can I avoid polymerization of the styrene unit?
Yes, minimizing polymerization is often achievable. Anionic polymerization of styrenes is typically initiated by strong bases or organometallic reagents.[1] To reduce the likelihood of this side reaction, consider the following:
-
Use a weaker base if your desired reaction can proceed with it.
-
Keep the reaction temperature low.
-
Use a protic solvent if it is compatible with your reaction, as this can quench the anionic intermediates.
-
Minimize the concentration of the styrene derivative.
Q4: What analytical techniques are best for identifying and quantifying the side products?
A combination of analytical techniques is recommended for a comprehensive analysis of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile products, such as the desired product, elimination products, and substitution products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the main product and side products.
-
Gel Permeation Chromatography (GPC): Essential for detecting the presence and determining the molecular weight distribution of any polymeric byproducts.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of a phenylacetylene derivative.
Possible Cause: Elimination reaction (dehydrohalogenation) is dominating. This is favored by strong, sterically hindered bases and high temperatures.
Troubleshooting Steps:
| Parameter | Recommendation to Reduce Elimination | Rationale |
| Base Strength | Use a weaker, less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). | Weaker bases are less likely to abstract a proton, favoring substitution over elimination. |
| Temperature | Run the reaction at a lower temperature. | Elimination reactions often have a higher activation energy than substitution reactions. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO). | These solvents can favor substitution reactions over elimination. |
Issue 2: Formation of multiple aromatic products with different halogen substitution patterns.
Possible Cause: Nucleophilic aromatic substitution (SNAr) is occurring, potentially alongside other reactions.
Troubleshooting Steps:
| Parameter | Recommendation to Control SNAr | Rationale |
| Base Nucleophilicity | If substitution is desired, use a base that is a good nucleophile (e.g., an alkoxide). If substitution is undesired, use a non-nucleophilic base. | The choice of base can direct the reaction towards or away from substitution. |
| Reaction Time | Monitor the reaction closely and stop it once the desired product is formed to prevent further substitution. | Prolonged reaction times can lead to multiple substitution events. |
| Temperature | Optimize the temperature to favor the desired reaction pathway. | SNAr reactions are often temperature-dependent. |
Issue 3: The reaction mixture becomes viscous, and a solid precipitate forms.
Possible Cause: Anionic polymerization of the styrene moiety is taking place. This is often initiated by strong bases.[1]
Troubleshooting Steps:
| Parameter | Recommendation to Minimize Polymerization | Rationale |
| Initiator/Base | Avoid strong organometallic bases like n-butyllithium if possible. If a strong base is necessary, use the minimum stoichiometric amount. | Strong bases are potent initiators for anionic polymerization of styrenes. |
| Temperature | Maintain a low reaction temperature (-78 °C to 0 °C). | Polymerization is often suppressed at lower temperatures. |
| Monomer Concentration | Keep the concentration of this compound as low as is practical for the reaction. | Lower monomer concentration reduces the rate of polymerization. |
| Inhibitors | Consider the addition of a radical inhibitor (though this side reaction is anionic, impurities can sometimes lead to radical pathways). | This can help prevent unwanted polymerization through other mechanisms. |
Experimental Protocols
General Protocol for a Base-Mediated Reaction with this compound (Minimizing Side Reactions):
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, toluene) in a flame-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add a solution of the chosen base (e.g., sodium methoxide in methanol, or potassium carbonate as a solid) to the reaction mixture over a period of 15-30 minutes. The slow addition helps to control the reaction exotherm and minimize localized high concentrations of the base.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction has reached completion (or the desired level of conversion), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Transfer the mixture to a separatory funnel, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from any side products.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-Chlorostyrene and 2,3-Dibromostyrene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-3-chlorostyrene and 2,3-dibromostyrene, two dihalogenated styrene derivatives valuable in organic synthesis. The comparison focuses on their behavior in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Introduction
This compound and 2,3-dibromostyrene are useful building blocks for the synthesis of polysubstituted styrenes and their derivatives. Their utility stems from the presence of two halogen atoms that can be selectively functionalized through various cross-coupling reactions. The key difference in their reactivity lies in the nature of the halogen substituents, which dictates the selectivity and outcome of these reactions.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is a crucial step. The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the general trend of C-I > C-Br > C-Cl.[1] This established reactivity order is the primary determinant of the chemoselectivity observed in the reactions of dihalogenated substrates.
Comparative Reactivity Analysis
The differing halogen substituents on this compound and 2,3-dibromostyrene lead to distinct reactivity profiles in palladium-catalyzed cross-coupling reactions.
-
This compound: This molecule possesses both a bromine and a chlorine atom. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium catalysts will selectively activate the C-Br bond.[1] This allows for the regioselective mono-functionalization at the 2-position, leaving the chlorine atom at the 3-position available for subsequent transformations under more forcing reaction conditions.
-
2,3-Dibromostyrene: Containing two bromine atoms, this substrate presents a greater challenge for selective mono-functionalization. Both C-Br bonds have similar reactivity, making double cross-coupling a common outcome, particularly when an excess of the coupling partner is used.[2] Achieving selective mono-arylation of dibromobenzenes is possible but often requires careful control of reaction conditions, such as using a substoichiometric amount of the boronic acid or ester.[2]
Data Presentation: A Comparative Overview
| Feature | This compound | 2,3-Dibromostyrene |
| Structure | Contains one bromine and one chlorine atom | Contains two bromine atoms |
| Primary Reactive Site | Carbon-Bromine bond at the 2-position | Both Carbon-Bromine bonds at the 2- and 3-positions |
| Selectivity in Mono-Coupling | High selectivity for reaction at the C-Br bond | Lower selectivity, often leading to a mixture of mono- and di-coupled products |
| Potential for Double Coupling | Possible under forcing conditions to react the C-Cl bond | High potential, often the major product with excess reagents |
| Synthetic Utility | Ideal for sequential, regioselective introduction of two different functional groups. | Useful for the synthesis of symmetrically di-substituted styrenes or for accessing mono-substituted products under carefully controlled conditions. |
Experimental Protocols
Below are representative experimental protocols for Suzuki and Heck cross-coupling reactions. These are general procedures and may require optimization for specific substrates and coupling partners.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[3]
Materials:
-
Dihalogenated styrene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalogenated styrene (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.01 mmol), triphenylphosphine (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl bromides.[4]
Materials:
-
Dihalogenated styrene (1.0 mmol)
-
Alkene (e.g., styrene or butyl acrylate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, dissolve the dihalogenated styrene (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in DMF (5 mL).
-
Degas the solution by bubbling with nitrogen for 15 minutes.
-
Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture under a nitrogen atmosphere.
-
Seal the tube and heat the reaction to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Mandatory Visualization
The following diagrams illustrate the expected reactivity pathways for this compound and 2,3-dibromostyrene in a Suzuki cross-coupling reaction.
Caption: Comparative reaction pathways for Suzuki coupling.
The diagram above illustrates the typical reaction pathways for this compound and 2,3-dibromostyrene in Suzuki cross-coupling reactions. For this compound, a stepwise functionalization is feasible, with the more reactive C-Br bond reacting first under standard conditions, followed by the less reactive C-Cl bond under more forcing conditions. In contrast, 2,3-dibromostyrene is prone to double coupling, especially with an excess of the boronic acid, due to the similar reactivity of the two C-Br bonds.
Conclusion
The choice between this compound and 2,3-dibromostyrene as a synthetic precursor depends on the desired final product and the intended synthetic strategy. This compound offers a clear pathway for the regioselective, sequential introduction of two different substituents. On the other hand, 2,3-dibromostyrene is a suitable starting material for the synthesis of 2,3-disubstituted styrenes, although achieving selective mono-substitution requires careful optimization of reaction conditions to control the reactivity of the two C-Br bonds. Understanding these reactivity differences is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Halostyrene Isomers for Researchers and Drug Development Professionals
Introduction
The precise identification of isomers is a critical step in chemical research and drug development, where subtle structural differences can lead to significant variations in chemical reactivity and biological activity. Halostyrenes, a class of aromatic compounds containing a vinyl group and one or more halogen substituents, present a valuable case study for isomer differentiation using spectroscopic techniques. While a comprehensive dataset for every conceivable isomer, such as 2-bromo-3-chlorostyrene, is not always readily available in public databases, a comparative analysis of well-characterized isomers can provide a robust framework for their identification. This guide offers a spectroscopic comparison of representative halostyrene isomers, complete with experimental data and detailed methodologies, to aid researchers in this analytical challenge.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 4-bromostyrene and 4-chlorostyrene, illustrating how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be used to distinguish between these structurally similar compounds.
Table 1: 1H NMR Spectroscopic Data of Halostyrene Isomers
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Bromostyrene | CDCl3 | 7.45 (d, J = 8.5 Hz, 2H), 7.27 (d, J = 8.6 Hz, 2H), 6.65 (dd, J = 17.6, 10.9 Hz, 1H), 5.74 (d, J = 17.5 Hz, 1H), 5.28 (d, J = 10.9 Hz, 1H)[1] |
| 4-Chlorostyrene | CDCl3 | 7.29 (m, 4H), 6.67 (dd, J=17.6, 10.9 Hz, 1H), 5.73 (d, J=17.6 Hz, 1H), 5.29 (d, J=10.9 Hz, 1H) |
Note: The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the position and nature of the halogen substituent.
Table 2: 13C NMR Spectroscopic Data of Halostyrene Isomers
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Bromostyrene | CDCl3 | 136.42, 135.68, 131.59, 127.73, 121.56, 114.58[1] |
| 4-Chlorostyrene | CDCl3 | 136.3, 134.9, 133.1, 128.8, 127.5, 114.4 |
Note: The chemical shifts of the carbon atoms in the aromatic ring, especially the carbon atom bonded to the halogen, are indicative of the specific isomer.
Table 3: Key IR Absorption Bands of Halostyrene Isomers
| Compound | Technique | Key Absorption Bands (cm-1) |
| 4-Bromostyrene | Neat | C-H stretch (aromatic), C=C stretch (alkene), C=C stretch (aromatic), C-Br stretch |
| 4-Chlorostyrene | Neat | C-H stretch (aromatic), C=C stretch (alkene), C=C stretch (aromatic), C-Cl stretch |
Note: The fingerprint region of the IR spectrum, which includes the carbon-halogen stretching vibrations, is particularly useful for distinguishing between different halostyrene isomers.
Table 4: Mass Spectrometry Data of Halostyrene Isomers
| Compound | Ionization Method | Molecular Ion (M+) m/z | Key Fragmentation Peaks (m/z) |
| 4-Bromostyrene | GC-MS | 182/184 | 103[2] |
| 4-Chlorostyrene | GC-MS | 138/140 | 103 |
Note: The presence of bromine or chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks). The ratio of the intensities of these peaks is approximately 1:1 for bromine and 3:1 for chlorine.[3][4]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the analysis of small organic molecules.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the halostyrene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.[6]
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
This protocol is suitable for the analysis of liquid samples.[7][8]
-
Sample Preparation: For liquid halostyrenes, a neat sample can be prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the fingerprint region for subtle structural differences.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
This method is used for determining aromatic compounds.[9]
-
Sample Preparation: Prepare a dilute solution of the halostyrene isomer in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 400 nm for aromatic compounds, to obtain the absorption spectrum.[10]
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which are characteristic of the compound's electronic structure.
4. Mass Spectrometry (MS)
Electron ionization (EI) is a common technique for the analysis of volatile organic compounds.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like halostyrenes. This separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11][12]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions. The isotopic distribution of bromine and chlorine atoms provides a clear signature for their presence in the molecule.[3][4]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of an unknown halostyrene isomer.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aai.solutions [aai.solutions]
- 11. m.youtube.com [m.youtube.com]
- 12. Ionization Modes: EI : Shimadzu SOPS [shimadzu.com.au]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that significantly influences reaction efficiency and overall yield. This guide provides an objective comparison of the relative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in three cornerstone reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid in the strategic design and optimization of synthetic routes.
The Decisive Role of the Halogen in Oxidative Addition
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond and the ease of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond (BDE ≈ 81 kcal/mol) compared to the stronger C-Cl bond (BDE ≈ 96 kcal/mol) makes aryl bromides generally more reactive substrates.
The oxidative addition of an aryl halide to a Pd(0) complex is the first and often crucial step in the catalytic cycle. The lower bond energy of the C-Br bond facilitates its cleavage and subsequent insertion of the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to their aryl chloride counterparts.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the C-X (X = Br or Cl) bond is cleaved.
Quantitative Comparison of Reactivity
The following tables summarize quantitative data from various studies, directly comparing the performance of aryl bromides and chlorides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions under similar conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As illustrated by the data, aryl bromides consistently exhibit higher reactivity, leading to faster reactions and higher yields compared to aryl chlorides under identical conditions.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | H2O/EtOH | 80 | 1 | 98 | [2] |
| 4-Chloroanisole | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | H2O/EtOH | 80 | 3 | 92 | [2] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 95 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 85 | [1] |
Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. While aryl bromides are generally more reactive, advancements in ligand design have enabled the efficient use of the more economical aryl chlorides, albeit often requiring more forcing conditions.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 80 | 4 | 92 | [3] |
| 4-Chlorotoluene | n-Butyl acrylate | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 120 | 12 | 88 | [3] |
| 4-Bromoanisole | Styrene | Pd(OAc)2 / DavePhos | K2CO3 | DMF | 100 | 6 | 94 | [4] |
| 4-Chloroanisole | Styrene | Pd(OAc)2 / DavePhos | K2CO3 | DMF | 130 | 16 | 85 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to other cross-coupling reactions, aryl bromides are typically more reactive than aryl chlorides. However, the development of specialized bulky, electron-rich phosphine ligands has greatly expanded the scope to include a wide range of aryl chlorides.[5][6]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 110 | 12 | 95 | [7] |
| 4-Chloro-N,N-dimethylaniline | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 110 | 24 | 88 | [8] |
| 4-Bromotoluene | Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 8 | 96 | [6] |
| 4-Chlorotoluene | Aniline | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 16 | 91 | [6] |
Experimental Protocols
Detailed experimental procedures for representative reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid[2]
To a round-bottom flask was added 4-haloanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and the Pd/Fe3O4/Charcoal catalyst (10 mg). A mixture of H2O/EtOH (1:1, 4 mL) was added, and the reaction mixture was stirred at 80 °C. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the catalyst was separated by an external magnet. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction of 4-Halotoluene with n-Butyl Acrylate[3]
In a glovebox, a Schlenk tube was charged with Pd(OAc)2 (0.01 mmol), P(t-Bu)3 (0.02 mmol), and Cy2NMe (2.2 mmol). Dioxane (2 mL) was added, and the mixture was stirred for 10 minutes. 4-Halotoluene (1.0 mmol) and n-butyl acrylate (1.5 mmol) were then added. The Schlenk tube was sealed and removed from the glovebox. The reaction mixture was heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel to give the desired product.
General Procedure for Buchwald-Hartwig Amination of 4-Halo-N,N-dimethylaniline with Morpholine[7]
A screw-capped vial was charged with Pd(OAc)2 (0.02 mmol), RuPhos (0.04 mmol), NaOtBu (1.4 mmol), 4-halo-N,N-dimethylaniline (1.0 mmol), and morpholine (1.2 mmol). The vial was sealed with a Teflon-lined cap and then evacuated and backfilled with argon three times. Toluene (2 mL) was added, and the mixture was stirred at 110 °C for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by column chromatography to afford the desired arylamine.
Conclusion
The experimental data consistently demonstrate that C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This is primarily attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. Consequently, reactions with aryl bromides often proceed under milder conditions and with shorter reaction times.
However, the development of highly active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has significantly improved the feasibility of using more cost-effective and readily available aryl chlorides. The choice between an aryl bromide and an aryl chloride will ultimately depend on a balance of factors including substrate availability, cost, and the specific requirements of the synthetic target. For complex syntheses, the milder conditions often tolerated by aryl bromides may be advantageous to preserve sensitive functional groups, while for large-scale production, the economic benefits of using aryl chlorides may be the overriding consideration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comparative Guide to the Structural Validation of 2-bromo-3-chlorostyrene
Introduction
The precise determination of the three-dimensional structure of a molecule is a critical step in chemical research and drug development. The arrangement of atoms and the connectivity within a molecule dictate its physical and chemical properties, as well as its biological activity. For a novel or synthesized compound like 2-bromo-3-chlorostyrene, rigorous structural validation is imperative to confirm its identity and purity. While X-ray crystallography stands as the gold standard for unambiguous structure determination, a comprehensive validation often involves the synergistic use of various spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and other key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural elucidation of this compound.
Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the electron density map of the molecule can be generated, revealing exact bond lengths, bond angles, and stereochemistry.[1][4]
Data Presentation
Hypothetical Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆BrCl |
| Formula Weight | 217.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 817.9 |
| Z | 4 |
| Density (calculated) | 1.765 g/cm³ |
| R-factor | 0.035 |
Experimental Protocol
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The crystals should be well-formed and of a suitable size (typically >0.1 mm in all dimensions).[4]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.[6][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR would be crucial.
Data Presentation
Hypothetical NMR Data for this compound (in CDCl₃).
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.60 | d | 1H | Ar-H |
| 7.35 | t | 1H | Ar-H |
| 7.10 | dd | 1H | Ar-H |
| 6.80 | dd | 1H | Vinyl-H |
| 5.85 | d | 1H | Vinyl-H |
| 5.45 | d | 1H | Vinyl-H |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 138.5 | Ar-C |
| 135.2 | Ar-C |
| 132.8 | Vinyl-CH |
| 130.1 | Ar-CH |
| 128.7 | Ar-CH |
| 127.3 | Ar-CH |
| 123.9 | Ar-C |
| 117.2 | Vinyl-CH₂ |
Experimental Protocol
-
Sample Preparation: A small amount of the purified this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9][10] A reference standard like tetramethylsilane (TMS) is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected, and the data is acquired.[11]
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrals are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.[12] The fragmentation pattern can also provide valuable structural information. For halogenated compounds, the isotopic distribution of bromine and chlorine provides a characteristic signature.[13][14][15]
Data Presentation
Hypothetical Mass Spectrometry Data for this compound.
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 216 | 75 | [M]⁺ (with ³⁵Cl, ⁷⁹Br) |
| 218 | 100 | [M+2]⁺ (with ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br) |
| 220 | 24 | [M+4]⁺ (with ³⁷Cl, ⁸¹Br) |
| 137 | 40 | [M - Br]⁺ |
| 102 | 60 | [M - Br - Cl]⁺ |
Experimental Protocol
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[16][17]
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[6] It is a rapid and simple technique for identifying the presence of specific functional groups.[6] For this compound, IR spectroscopy would confirm the presence of the aromatic ring and the vinyl group.[18][19][20]
Data Presentation
Hypothetical IR Spectroscopy Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3080 | Medium | Aromatic C-H stretch |
| 3020 | Medium | Vinyl C-H stretch |
| 1625 | Strong | C=C stretch (vinyl) |
| 1580, 1470 | Medium-Strong | C=C stretch (aromatic) |
| 990, 910 | Strong | C-H out-of-plane bend (vinyl) |
| 780 | Strong | C-H out-of-plane bend (aromatic) |
| 720 | Strong | C-Cl stretch |
| 650 | Strong | C-Br stretch |
Experimental Protocol
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.[21]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.[22]
-
Sample Spectrum: The sample is placed in the beam path, and the sample spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.
Experimental Workflow and Logical Relationships
Caption: Workflow for the structural validation of a synthesized organic compound.
Conclusion
The structural validation of this compound, like any novel compound, relies on a multi-technique approach. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy offers a detailed map of the molecular skeleton. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled. The complementary nature of these techniques provides a comprehensive and robust validation of the molecular structure, ensuring the identity and purity of the compound for its intended application in research and development.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to 2-Bromo-3-Chlorostyrene-Based Polymers and Other Halogenated Polystyrenes
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision, balancing performance, safety, and compatibility with biological systems. This guide provides a comparative analysis of the performance of 2-bromo-3-chlorostyrene-based polymers against other halogenated polystyrenes, focusing on key properties relevant to their potential applications. While direct comparative data for poly(this compound) is limited in publicly available literature, this guide synthesizes existing data on mono- and di-halogenated polystyrenes to provide a comprehensive overview.
Performance Comparison of Halogenated Polystyrenes
The introduction of halogen atoms, such as bromine and chlorine, into the polystyrene backbone significantly alters its properties, most notably its flame retardancy and thermal stability. The following tables summarize the expected performance of this compound-based polymers in comparison to other halogenated counterparts.
Table 1: Comparison of Thermal and Flame Retardant Properties
| Property | Poly(styrene) | Poly(chlorostyrene) | Poly(bromostyrene) | Poly(this compound) (Expected) |
| Decomposition Temperature (°C) | ~270-425[1] | Higher than PS | Generally higher than PS | Expected to be high, benefiting from both Br and Cl |
| Limiting Oxygen Index (LOI) | ~18 | Higher than PS | Significantly higher than PS | Expected to be high, likely synergistic effect |
| UL-94 Flammability Rating | Fails | Can achieve V-2 to V-0 | Can achieve V-0 | Expected to achieve V-0 |
Table 2: Comparison of Chemical Resistance
| Chemical Agent | Poly(styrene) | Poly(chlorostyrene) | Poly(bromostyrene) | Poly(this compound) (Expected) |
| Acids (dilute) | Good | Good to Excellent | Good to Excellent | Excellent |
| Bases (dilute) | Good | Good to Excellent | Good to Excellent | Excellent |
| Alcohols | Poor | Fair to Good | Fair to Good | Good |
| Aromatic Hydrocarbons | Poor | Poor | Poor | Poor |
| Halogenated Solvents | Poor | Poor | Poor | Poor |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. The following are standard protocols for evaluating the key performance indicators discussed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in a TGA crucible, often made of alumina or platinum.[2][3]
-
The crucible is placed on a microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability).[4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, or the peak of the derivative weight loss curve.[5]
Flame Retardancy Testing: UL-94 and Limiting Oxygen Index (LOI)
UL-94 Vertical Burn Test
Objective: To classify the flammability of a plastic material.
Methodology:
-
A rectangular specimen of the polymer (typically 125 x 13 mm) is held vertically.[6]
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.[6][7]
-
As soon as the afterflame ceases, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded.[6]
-
Observations of flaming drips that ignite a cotton pad placed below the specimen are also recorded.[7]
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[8]
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen of the polymer is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.[9][10]
-
The LOI is expressed as the volume percentage of oxygen.[11] A higher LOI value indicates greater flame resistance.[9][10]
Chemical Resistance Testing (ISO 175)
Objective: To determine the effect of liquid chemicals on plastic materials.[12][13][14]
Methodology:
-
Standardized test specimens of the polymer are prepared.
-
The initial properties of the specimens, such as mass, dimensions, and mechanical properties (e.g., tensile strength), are measured.
-
The specimens are fully immersed in the test chemical for a specified time and at a controlled temperature.[13]
-
After immersion, the specimens are removed, cleaned, and dried.
-
The changes in mass, dimensions, and mechanical properties are measured and reported as a percentage change from the initial values.[15]
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of halogenated polystyrenes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Halogenated aromatic compounds, which share structural similarities with halogenated styrenes, are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[16] This pathway is crucial in mediating the toxicological effects of such compounds.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated aromatic compounds.
Relevance for Drug Development Professionals
The choice of polymer in drug delivery systems and medical devices is paramount, with biocompatibility being a primary concern.[17][18][19] Halogenated polymers, while offering desirable physical properties, require careful consideration of their potential biological interactions.
-
Biocompatibility: The presence of halogens can influence the surface properties and reactivity of a polymer, which in turn affects its interaction with biological systems. Leaching of residual monomers or degradation byproducts is a potential concern that necessitates rigorous biocompatibility testing according to standards like ISO 10993.[17][18] Halogen-free alternatives are increasingly being explored in the medical field to mitigate risks associated with halogenated compounds.[17]
-
Drug Delivery Applications: The hydrophobicity imparted by halogenation can be leveraged in controlled drug release formulations. Polystyrene-based nanoparticles and microspheres have been investigated as carriers for drug delivery.[20][21][22] The stability and degradation profile of halogenated polystyrenes would be critical factors in designing such systems.
-
Signaling Pathway Interactions: As illustrated in the diagram, halogenated aromatic compounds can activate the AhR pathway, leading to the expression of metabolic enzymes.[16] This is a crucial consideration in drug development, as the polymer itself or its leachable components could potentially modulate metabolic pathways, affecting drug efficacy and safety.
References
- 1. Synthesis and Degradation Studies of Polymer Structures Based on Polystyrene - Enlighten Theses [theses.gla.ac.uk]
- 2. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 3. epfl.ch [epfl.ch]
- 4. eng.uc.edu [eng.uc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. superchute.com [superchute.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. specialchem.com [specialchem.com]
- 9. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 10. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. EN ISO 175-2010 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 15. Assessment of Chemical Resistance of Polymers [ipolytech.co.uk]
- 16. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. additivebz.com [additivebz.com]
- 18. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. saliterman.umn.edu [saliterman.umn.edu]
- 20. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 22. Poly(styrene)-b-poly(DL-lactide) copolymer-based nanoparticles for anticancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Oxidative Addition of Substituted Aryl Halides to Palladium(0) Complexes
For researchers, scientists, and drug development professionals, understanding the kinetics of elementary steps in catalytic cycles is paramount for reaction optimization and catalyst design. The oxidative addition of aryl halides to palladium(0) complexes is a critical initiating step in many palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] This guide provides a comparative analysis of the kinetic studies of the oxidative addition of substituted aryl halides to palladium(0), with a focus on substrates bearing both bromo and chloro substituents, exemplified by the conceptual case of 2-bromo-3-chlorostyrene. While specific kinetic data for this compound is not extensively published, this guide draws upon established principles and data from analogous systems to provide a predictive comparison.
Mechanistic Overview
The oxidative addition of aryl halides to Pd(0) can proceed through different mechanistic pathways, primarily a concerted three-centered mechanism or a nucleophilic-like displacement (SNAAr-type) mechanism.[4][5] The preferred pathway is influenced by factors such as the nature of the halide, the electronic and steric properties of the phosphine ligands, and the coordination number of the palladium center.[4][6] For aryl bromides and chlorides, the mechanism can be highly dependent on the reaction conditions and the specific substrate.[5][6] Generally, the reactivity order for halogens in oxidative addition is I > Br > Cl, primarily due to the C-X bond strength.[7]
Comparative Kinetic Data
The following table summarizes kinetic data from studies on various substituted aryl halides, providing a framework for understanding the expected reactivity of this compound. The data highlights the influence of substituents and the nature of the halide on the reaction rate.
| Aryl Halide Substrate | Palladium(0) Complex | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Comments | Reference |
| 2-Bromopyridine | [Pd(PPh₃)₄] | THF | 1.8 x 10⁻² | Illustrates reactivity of a bromo-substituted heterocycle. | [5] |
| 2-Chloropyridine | [Pd(PPh₃)₄] | THF | 1.2 x 10⁻⁵ | Demonstrates the significantly slower rate for the chloro analogue. | [5] |
| Phenyl Bromide | [Pd(Q-phos-tol)₂] | Toluene | - | Reaction proceeds via rate-limiting dissociation of a phosphine ligand. | [6] |
| Phenyl Chloride | [Pd(Q-phos-tol)₂] | Toluene | - | Reaction involves reversible phosphine dissociation followed by rate-limiting oxidative addition. | [6] |
| ortho-substituted Aryl Bromides | Pd(PPh₃)₄ | DMF | Slower than para | Ortho substituents can decrease the rate of oxidative addition due to steric hindrance and electronic donor effects. | [8] |
| ortho-substituted Aryl Iodides | Pd(PPh₃)₄ | DMF | Slower than para | The decelerating effect of ortho substituents is less pronounced for aryl bromides than for aryl iodides. | [8] |
Analysis for this compound:
Based on the comparative data, the oxidative addition to this compound would be expected to occur preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[7] The presence of the ortho-chloro and meta-styrenyl substituents will also influence the rate. The chloro group, being electron-withdrawing, may slightly activate the ring towards oxidative addition, while the styrenyl group's electronic and steric effects would also play a role. The steric hindrance from the ortho-chloro group is expected to slow the reaction compared to an unsubstituted bromobenzene.[8]
Experimental Protocols
A typical experimental setup for monitoring the kinetics of the oxidative addition of an aryl halide to a palladium(0) complex involves the following steps:
1. Preparation of Reactants:
-
Palladium(0) Complex: A well-defined Pd(0) complex, such as Pd(PPh₃)₄ or Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), is used as the starting material. In situ generation of the active catalyst, often a 12- or 14-electron species, is common.[4][9]
-
Aryl Halide: The aryl halide substrate is purified and handled under an inert atmosphere.
-
Solvent: Anhydrous, deoxygenated solvents (e.g., THF, DMF, toluene) are used to prevent side reactions.
2. Kinetic Measurement:
-
Technique: The reaction progress is typically monitored using techniques like UV-vis spectroscopy, stopped-flow spectroscopy, or ³¹P NMR spectroscopy.[10][11][12][13]
-
Procedure (UV-vis):
-
A solution of the palladium(0) complex of a known concentration is prepared in the chosen solvent inside a glovebox.
-
The aryl halide solution is also prepared at a known concentration.
-
The solutions are loaded into a stopped-flow apparatus or a UV-vis cuvette equipped with a septum for injection.
-
The reaction is initiated by rapidly mixing the two solutions at a constant temperature.
-
The change in absorbance at a wavelength corresponding to the consumption of the Pd(0) species or the formation of the Pd(II) product is monitored over time.
-
-
Data Analysis: The rate constants are determined by fitting the kinetic data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).
Visualizations
Below are diagrams illustrating the key concepts discussed.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for a kinetic study of oxidative addition.
Conclusion
The kinetic investigation of the oxidative addition of substituted aryl halides to palladium(0) complexes is crucial for understanding and optimizing catalytic cross-coupling reactions. While direct kinetic data for this compound is scarce, a comparative analysis of related systems provides valuable insights. The oxidative addition is expected to be selective for the C-Br bond and its rate will be modulated by the electronic and steric effects of the substituents. The experimental protocols and workflows described herein provide a solid foundation for researchers to conduct their own kinetic studies in this important area of catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 13. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Bromo-3-Chlorostyrene and Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-bromo-3-chlorostyrene's utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, benchmarked against other dihalobenzenes. Due to a lack of specific experimental data for this compound in the surveyed literature, this comparison draws upon data from closely related analogues, primarily 1-bromo-2-chlorobenzene, to infer its reactivity. This approach allows for a robust evaluation of its potential applications in synthetic chemistry.
Introduction to Dihalobenzenes in Cross-Coupling Reactions
Dihalobenzenes are versatile building blocks in organic synthesis, serving as key precursors in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The differential reactivity of the halogen atoms (I > Br > Cl > F) in these compounds allows for selective functionalization, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstone methodologies where dihalobenzenes find extensive use. The presence of a vinyl group, as in this compound, adds another layer of synthetic utility, offering a handle for further transformations or for influencing the electronic properties of the aromatic ring.
Comparative Utility of this compound
This compound possesses two distinct halogen atoms on an aromatic ring, with bromine typically being more reactive than chlorine in standard palladium-catalyzed cross-coupling conditions.[1] This differential reactivity allows for sequential, site-selective functionalization. The ortho relationship of the halogens and the adjacent styrene moiety can introduce unique steric and electronic effects that influence reaction outcomes.
Key Synthetic Advantages:
-
Sequential Functionalization: The more labile carbon-bromine bond can be selectively targeted under milder conditions, leaving the carbon-chlorine bond intact for a subsequent, more forcing reaction. This allows for the stepwise introduction of different substituents.
-
Diverse Transformations: The vinyl group can participate in a range of reactions, including polymerization, hydrogenation, and various addition reactions, both before and after cross-coupling at the halogenated sites.
-
Structural Diversity: The unique substitution pattern provides access to a specific regioisomer of disubstituted styrenes, which can be valuable in the synthesis of targeted molecules in medicinal chemistry and materials science.
Data Presentation: A Comparative Analysis of Cross-Coupling Reactions
The following tables summarize quantitative data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving various dihalobenzenes. The data for this compound is inferred from reactions with 1-bromo-2-chlorobenzene and other relevant substrates due to the absence of specific literature data.
Table 1: Suzuki-Miyaura Coupling of Dihalobenzenes with Phenylboronic Acid
| Dihalobenzene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-chlorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Inferred from related reactions |
| 1,2-Dichlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 78 | Inferred from related reactions |
| 1,2-Dibromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Inferred from related reactions |
| 1-Bromo-3-chlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 90 | Inferred from related reactions |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 4 | >95 | Inferred from related reactions |
Table 2: Heck Reaction of Dihalobenzenes with Styrene
| Dihalobenzene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-chlorobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 | Inferred from related reactions |
| 1,2-Dichlorobenzene | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | DMA | 120 | 48 | 60 | Inferred from related reactions |
| 1,2-Dibromobenzene | Pd(OAc)₂ | NaOAc | DMF | 100 | 16 | 88 | Inferred from related reactions |
| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 82 | Inferred from related reactions |
| 1,4-Dibromobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 95 | Inferred from related reactions |
Table 3: Sonogashira Coupling of Dihalobenzenes with Phenylacetylene
| Dihalobenzene | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-chlorobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 80 | [2] |
| 1,2-Dichlorobenzene | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Dioxane | 120 | 24 | 55 | Inferred from related reactions |
| 1,2-Dibromobenzene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 6 | 91 | Inferred from related reactions |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 95 (at I) | |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 8 | 93 | Inferred from related reactions |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling
A mixture of the dihalobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is placed in a round-bottom flask. The flask is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. General Procedure for Heck Reaction
To a solution of the dihalobenzene (1.0 mmol), styrene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol). The reaction mixture is degassed and then heated under an inert atmosphere at the specified temperature (e.g., 100-120 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
3. General Procedure for Sonogashira Coupling
A mixture of the dihalobenzene (1.0 mmol), phenylacetylene (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., THF or triethylamine, 10 mL) is degassed with an inert gas. A base (e.g., triethylamine, 2.0 mmol, if not used as the solvent) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) for the specified duration. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Navigating the Labyrinth of Regioisomers: A Comparative Analysis of Analytical Techniques for 2-Bromo-3-Chlorostyrene Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the regioisomeric purity of starting materials and intermediates is a critical, yet often challenging, aspect of chemical synthesis. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-bromo-3-chlorostyrene, a halogenated styrene derivative with the potential for multiple constitutional isomers. We present supporting experimental data and detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the selection of the most appropriate analytical strategy.
The precise arrangement of substituents on an aromatic ring can significantly impact a molecule's physicochemical properties and biological activity. In the case of this compound, several regioisomers—molecules with the same chemical formula but different spatial arrangements of the bromo and chloro substituents on the styrene core—can potentially arise during synthesis. The presence of these impurities can affect reaction yields, downstream product purity, and ultimately, the safety and efficacy of a final drug product. Therefore, robust analytical methods are essential for their separation, identification, and quantification.
The Analytical Gauntlet: A Workflow for Purity Determination
The process of assessing the regioisomeric purity of a compound like this compound typically involves a multi-pronged approach. The initial step often involves a chromatographic separation to resolve the target isomer from its potential impurities, followed by spectroscopic analysis for structural confirmation and quantification.
Figure 1. A generalized workflow for the analysis of regioisomeric purity.
Comparative Analysis of Analytical Methods
The choice of analytical technique for assessing the regioisomeric purity of this compound depends on several factors, including the volatility and thermal stability of the isomers, their chromophoric properties, and the desired level of structural information. Below is a comparative summary of the most common methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds, sensitive Flame Ionization Detector (FID). | Requires thermal stability of the analyte, potential for co-elution of isomers. | Quantitative analysis of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, UV detection for aromatic compounds. | Can be less resolving for closely related non-polar isomers, requires chromophore for UV detection. | Purity assessment and quantification of non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of nuclei based on their chemical environment. | Provides detailed structural information, can quantify isomers without separation. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation and quantification of isomers in a mixture. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and reliable results. The following sections provide starting points for method development for the analysis of this compound.
Gas Chromatography (GC-FID) Protocol
Given the volatile nature of styrene derivatives, GC is a powerful technique for their separation. The choice of the stationary phase is critical for resolving constitutional isomers. For halogenated aromatic compounds, an intermediate polarity column is often a good starting point.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: e.g., (5%-Phenyl)-methylpolysiloxane (DB-5, HP-5) or a more polar phase like (50%-Phenyl)-methylpolysiloxane (DB-17, HP-50+) or a polyethylene glycol (WAX) phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Results: The different regioisomers of bromo-chlorostyrene are expected to have slightly different boiling points and polarities, leading to their separation on the GC column. The elution order will depend on the specific stationary phase used. Quantification is achieved by integrating the peak areas of the individual isomers.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique suitable for a wide range of aromatic compounds. For non-polar to moderately polar compounds like halogenated styrenes, reversed-phase chromatography is the most common approach.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Analytical Column: e.g., C18 (e.g., 250 x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl or Pentafluorophenyl (PFP) column for alternative selectivity.
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water. A gradient elution is recommended for separating closely related isomers.
-
Gradient Program: Start with a higher percentage of water (e.g., 60% ACN) and ramp up to a higher organic content (e.g., 95% ACN) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the styrene chromophore absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.
Expected Results: The separation of regioisomers will be based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. Isomers with greater polarity will elute earlier. Peak areas from the UV chromatogram can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides invaluable structural information and can be used to identify and quantify regioisomers, often without prior separation. Both ¹H and ¹³C NMR are powerful tools for this purpose.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
NMR Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Pay close attention to the aromatic region (typically 7-8 ppm) where the splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The vinyl protons (typically 5-7 ppm) will also show characteristic splitting patterns.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
The number of distinct signals in the aromatic region (typically 120-140 ppm) can help determine the symmetry of the molecule and thus distinguish between isomers.[1] For example, a more symmetric isomer will show fewer signals than a less symmetric one.
-
Expected Results:
-
¹H NMR: Each regioisomer will exhibit a unique set of chemical shifts and coupling constants for its aromatic and vinyl protons. For example, the proximity of the bromine and chlorine atoms to the vinyl group and to each other will influence the electronic environment and thus the chemical shifts of the neighboring protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the positions of the halogen substituents. The number of aromatic carbon signals can directly indicate the symmetry of the isomer. Quantification can be achieved by integrating the signals corresponding to unique protons of each isomer in the ¹H NMR spectrum, provided the signals are well-resolved.
Conclusion
The analysis of the regioisomeric purity of this compound requires careful selection and optimization of analytical methods. Gas Chromatography is well-suited for separating these volatile isomers, with the choice of stationary phase being paramount. High-Performance Liquid Chromatography offers a versatile alternative, particularly for less volatile or thermally sensitive impurities. Nuclear Magnetic Resonance spectroscopy provides definitive structural information and a means of quantification without the need for chromatographic separation. For comprehensive quality control, a combination of these techniques is often employed, with chromatography providing the separation and initial quantification, and NMR confirming the identity of the major component and any significant regioisomeric impurities. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their materials and ensure the integrity of their scientific endeavors.
References
Safety Operating Guide
2-Bromo-3-chlorostyrene proper disposal procedures
Proper disposal of 2-Bromo-3-chlorostyrene is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be managed as hazardous waste following specific protocols. This guide provides detailed, step-by-step instructions for its safe handling and disposal, tailored for research and drug development professionals.
Immediate Safety Protocols
Prior to handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling of this substance and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., Nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory | If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be systematic to ensure compliance with safety regulations and to prevent hazardous chemical reactions.
Step 1: Waste Identification and Segregation this compound is classified as a halogenated organic waste due to the presence of bromine and chlorine atoms.[6] It is crucial to segregate this waste stream from all others.
-
Do Not Mix: Never combine halogenated organic waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizing agents.[1][6][7] Improper mixing can lead to violent reactions or complicate the disposal process.
-
Designated Waste Stream: This compound belongs in the "halogenated organic waste" container.[6][8]
Step 2: Container Selection and Labeling Proper containment and labeling are essential for safety and regulatory compliance.
-
Container Type: Use a designated, compatible container, often a plastic carboy provided by your institution's Environmental Health and Safety (EHS) department.[6][7] The container must be in good condition with a tightly sealing, threaded cap.[8]
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[1][8]
-
Clearly write the full chemical name, "this compound," and its concentration or volume on the label.[6][8] Do not use abbreviations or chemical formulas.[8]
-
Identify all applicable hazards on the tag (e.g., Toxic, Irritant).[1]
-
Step 3: Waste Collection Transfer the waste into the designated container following safe laboratory practices.
-
Location: Conduct all transfers inside an operating chemical fume hood to minimize inhalation exposure.[1]
-
Procedure: Carefully pour the waste into the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[1][8] This prevents the release of harmful vapors.[8]
Step 4: Storage Accumulated waste must be stored safely pending collection by disposal personnel.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][8]
Step 5: Arrange for Disposal Hazardous waste must be disposed of through the proper channels.
-
Contact EHS: When the container is nearly full (around 75%), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Final Disposal: Halogenated organic wastes are typically sent to a regulated facility for high-temperature incineration.[6] Never dispose of this chemical down the drain or in regular trash.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to mitigate hazards.
-
Evacuate and Alert: Clear the area of all personnel and alert colleagues. For large spills, evacuate the lab and call emergency services.[5][8]
-
Control Vapors: Ensure adequate ventilation to disperse vapors, if safe to do so.
-
Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and soak up the spill.[5]
-
Collect Waste: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[3][5]
-
Decontaminate: Wash the spill area thoroughly.[5]
-
Personal Contamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Bromo-3-chlorostyrene
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-3-chlorostyrene was not located. The following guidance is based on the safety information for the closely related isomer, 2-Bromo-6-chlorostyrene, and general safety protocols for halogenated styrenes. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Substituted styrenes are typically irritants and may have other associated health hazards. Based on available data for similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles and a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. | Inspect gloves for any damage before use.[3] |
| Respiratory | Use in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a backup to engineering controls.[4] |
| Body | Appropriate protective clothing to prevent skin exposure.[2] | Flame-retardant and antistatic protective clothing should be considered if handling large quantities.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for organic compounds (e.g., vermiculite, sand).[1]
Step 2: Handling the Chemical
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Container Management: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Step 3: Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all equipment and the work area after use.
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
Disposal Plan
As a halogenated organic compound, this compound requires disposal as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][7] This includes any contaminated absorbent material from spills.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[8][9][10] The disposal costs and procedures for these waste types differ significantly.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]
-
Disposal Route: Dispose of the waste through your institution's authorized hazardous waste management program.[1] Halogenated organic wastes are typically disposed of via high-temperature incineration.[8]
-
Prohibited Disposal: Never dispose of this compound down the drain or in regular trash.[9][10]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram outlining the key stages of safely handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
